5-Chloro-1,3-benzodioxole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQPZHOXLYATLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222606 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-38-8 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7228-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Chloro-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring the methylenedioxy bridge and a reactive chlorine substituent on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of its applications in the development of novel therapeutic agents.
Chemical Identity and Structure
This compound, also known as 4-chloro-1,2-methylenedioxybenzene, is an organic compound with the chemical formula C₇H₅ClO₂.[1][2][3][4] The structure consists of a benzene ring fused to a 1,3-dioxolane ring, with a chlorine atom substituted at the 5-position of the benzodioxole core.
-
IUPAC Name: this compound[4]
-
Synonyms: 1-Chloro-3,4-methylenedioxybenzene, 5-Chlorobenzo[d][1][3]dioxole, 3,4-Methylenedioxyphenyl chloride[1]
Physical and Chemical Properties
This compound is typically a clear, pale yellow to yellow liquid at room temperature.[1][6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 156.57 g/mol | [3][7] |
| Exact Mass | 155.9978071 Da | [4] |
| Appearance | Clear pale yellow to yellow liquid | [1][6] |
| Density | 1.34 g/mL at 25 °C | [1][2][8] |
| Boiling Point | 185-187 °C | [8] |
| Flash Point | 201 °F (93.9 °C) | [1][2][9] |
| Refractive Index (n20/D) | 1.556 | [1][2][8] |
| XLogP3 | 2.2 | [4] |
| Topological Polar Surface Area | 18.5 Ų | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are available from various sources:
-
¹H NMR and ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure.[2][10][11] The ¹³C NMR spectrum is typically recorded in CDCl₃.[11]
-
Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining the molecular weight and fragmentation pattern of the compound.[5]
Synthesis and Reactivity
This compound is primarily synthesized through the electrophilic chlorination of 1,3-benzodioxole. Its reactivity is characterized by the properties of the aromatic ring, which can undergo further substitution, and its utility as a precursor in coupling reactions.
Experimental Protocol: Synthesis via Chlorination
A common method for the preparation of this compound involves the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[7]
Materials:
-
1,3-Benzodioxole
-
Chlorine gas (Cl₂)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
-
Water
Procedure: [7]
-
In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-benzodioxole and chloroform.
-
Stir the mixture to dissolve the starting material.
-
Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at approximately 35 °C.
-
After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.
-
Upon completion, wash the reaction mixture twice with water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound. This procedure has been reported to achieve a yield of 96.2%.[7]
Applications in Research and Drug Development
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[12] this compound serves as a key intermediate, providing a site for further chemical modification, often through coupling reactions like the Suzuki-Miyaura coupling, to generate more complex molecules with therapeutic potential.[12]
Key Application Areas:
-
Kinase Inhibitors: The this compound scaffold has been incorporated into novel kinase inhibitors. For instance, it is a component of AZD0530, a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor investigated for its potent antitumor activity.[13]
-
Anticancer Agents: Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[14][15] The benzodioxole ring can be conjugated with other active groups, such as arsenicals, to improve anti-tumor efficiency.[14]
-
Plant Growth Promoters: Novel auxin receptor agonists have been designed using the 1,3-benzodioxole structure as a base, leading to the discovery of compounds that promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[16]
Safety and Handling
This compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[1] For storage, it is recommended to keep it in a cool place, such as between 2-8°C.[9]
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 7228-38-8 [chemicalbook.com]
- 9. This compound CAS#: 7228-38-8 [amp.chemicalbook.com]
- 10. This compound(7228-38-8) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
An In-depth Technical Guide to 5-Chloro-1,3-benzodioxole (CAS: 7228-38-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,3-benzodioxole is a halogenated aromatic ether that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a chlorinated benzene ring fused to a methylenedioxy group, makes it a versatile intermediate in the production of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, with a particular focus on its role in drug discovery and development as a key precursor to targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₂ | [1][2] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Appearance | Clear pale yellow to yellow liquid | [3] |
| Boiling Point | 185-187 °C (lit.) | [1][4] |
| Density | 1.34 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.556 (lit.) | [1][5] |
| Flash Point | 201 °F (93.9 °C) | [1][5] |
| Solubility | Data not readily available | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves the electrophilic chlorination of 1,3-benzodioxole.
Experimental Protocol: Synthesis
A common laboratory-scale synthesis is the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[3]
Materials:
-
1,3-Benzodioxole
-
Chlorine gas
-
Chloroform
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.
-
Slowly bubble chlorine gas into the solution while maintaining the reaction temperature at approximately 35°C.
-
After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.
-
Upon completion of the reaction, wash the organic layer twice with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product. A yield of approximately 96.2% has been reported for this method.[3]
Purification
The crude this compound is typically purified by vacuum distillation to obtain a product with high purity.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To assess the purity of the compound. An assay of ≥97.5% is commercially available.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[9][10]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[9][11]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the pharmaceutical industry. The benzodioxole moiety is present in numerous biologically active compounds and natural products, contributing to a range of pharmacological activities including anti-inflammatory, anticancer, and antihypertensive effects.[12]
A notable application of this compound is its use as a key starting material in the synthesis of Saracatinib (AZD0530) , a potent and selective dual inhibitor of c-Src and Abl tyrosine kinases.[13]
Role in the Synthesis of Saracatinib (AZD0530)
The synthesis of Saracatinib involves the coupling of the this compound-derived amine with a substituted quinazoline core. This highlights the importance of this compound in providing a crucial structural component for this targeted cancer therapeutic.
Mechanism of Action of Saracatinib and Targeted Signaling Pathways
Saracatinib functions as an ATP-competitive inhibitor of both c-Src and Abl kinases, which are often dysregulated in various cancers.[4][13] By blocking the activity of these kinases, Saracatinib disrupts downstream signaling pathways that are critical for tumor cell proliferation, survival, migration, and invasion.[4][5]
c-Src Signaling Pathway: c-Src is a non-receptor tyrosine kinase that, when activated, triggers multiple downstream pathways, including the PI3K-AKT, Ras-MAPK, and FAK pathways, promoting oncogenesis and drug resistance.[14]
Abl Signaling Pathway: The Abl kinase, particularly in its fused form as BCR-Abl in chronic myeloid leukemia (CML), is constitutively active and drives leukemogenesis through the activation of pathways such as RAS/MAPK and PI3K/AKT.[15][16]
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Conclusion
This compound is a commercially important chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key precursor in the synthesis of the dual c-Src/Abl kinase inhibitor Saracatinib underscores its value in the development of targeted cancer therapies. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.
References
- 1. ncats.nih.gov [ncats.nih.gov]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(7228-38-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(7228-38-8)IR [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
- 13. benchchem.com [benchchem.com]
- 14. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Structure and Spectral Data of 5-Chloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and spectral properties of 5-Chloro-1,3-benzodioxole, a chemical compound of interest in various research and development domains. This document collates critical data, including its chemical structure, key identifiers, and detailed spectral analyses from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and spectral characterization of this compound.
Chemical Structure and Identifiers
This compound is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a dioxole ring, with a chlorine atom substituted at the 5-position of the benzodioxole framework.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7228-38-8[1][2] |
| Molecular Formula | C₇H₅ClO₂[1][2] |
| Molecular Weight | 156.57 g/mol [2] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)Cl |
| InChI Key | ODQPZHOXLYATLC-UHFFFAOYSA-N |
Spectral Data
The following sections present a summary of the key spectral data for this compound, crucial for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.84 | d | 8.1 | H-7 |
| 6.75 | dd | 8.1, 1.9 | H-6 |
| 6.91 | d | 1.9 | H-4 |
| 5.97 | s | - | -OCH₂O- |
Solvent: CDCl₃. Instrument Frequency: 400 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-3a |
| 147.2 | C-7a |
| 126.3 | C-5 |
| 121.7 | C-6 |
| 109.1 | C-4 |
| 108.3 | C-7 |
| 101.6 | -OCH₂O- |
Solvent: CDCl₃. Instrument Frequency: 100 MHz.
Infrared (IR) Spectroscopy
The IR spectrum indicates the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch[3] |
| 2890 | Medium | Aliphatic C-H stretch (-OCH₂O-) |
| 1605, 1485 | Strong | Aromatic C=C stretching[3] |
| 1240 | Strong | Asymmetric C-O-C stretch (dioxole ring) |
| 1040 | Strong | Symmetric C-O-C stretch (dioxole ring) |
| 820 | Strong | C-H out-of-plane bending (aromatic) |
| 730 | Strong | C-Cl stretch |
Technique: KBr pellet or thin film.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 156/158 | 100/33 | [M]⁺ (Molecular ion, due to ³⁵Cl/³⁷Cl isotopes) |
| 126 | Moderate | [M-CH₂O]⁺ |
| 98 | Moderate | [M-CH₂O-CO]⁺ |
| 91 | Low | [C₇H₅]⁺ |
| 63 | Moderate | [C₅H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
Materials:
-
1,3-Benzodioxole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve 1,3-benzodioxole (1 equivalent) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation:
-
KBr Pellet: Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Thin Film: Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
Visualizations
The following diagrams illustrate key processes and relationships related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Correlation of structural features with spectral data.
References
An In-Depth Technical Guide to 5-Chloro-1,3-benzodioxole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzodioxole, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, specifically focusing on its role as a scaffold for kinase and auxin receptor modulators.
Chemical and Physical Properties
This compound, also known by its IUPAC name this compound, is a halogenated aromatic ether.[1] It is a crucial building block in organic synthesis due to the reactivity of the benzodioxole ring system. The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 7228-38-8 | [1][2] |
| Molecular Formula | C₇H₅ClO₂ | [1][2] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 185-187 °C | [3][4] |
| Density | 1.34 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.556 | [2][3][4] |
| Flash Point | 201 °F (93.9 °C) | [2][3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic chlorination of 1,3-benzodioxole. A general experimental protocol is provided below.
Experimental Protocol: Chlorination of 1,3-Benzodioxole
This protocol outlines the preparation of this compound from 1,3-benzodioxole.[5]
Materials:
-
1,3-Benzodioxole
-
Chlorine (gas)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
-
Water (H₂O)
-
Reaction flask equipped with a stirrer, reflux condenser, and dropping funnel
Procedure:
-
In a reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform.
-
Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.
-
After the addition of chlorine is complete, stir the reaction mixture for 2 hours at 35 °C.
-
Upon completion of the reaction, wash the organic layer twice with water.
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product.
This procedure has been reported to yield this compound in high purity (96.2% yield).[5]
Applications in Drug Discovery and Development
This compound serves as a versatile precursor for the synthesis of complex molecules with significant biological activities. Its derivatives have shown promise as anticancer agents and plant growth regulators.
Role as a Scaffold for c-Src and Abl Kinase Inhibitors
Derivatives of this compound have been instrumental in the development of potent and selective kinase inhibitors. Notably, the compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.[6]
c-Src and c-Abl are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[7] Aberrant activation of these kinases is a hallmark of several human cancers.[7] The signaling pathways initiated by these kinases are complex and involve multiple downstream effectors.
This protocol provides a method for evaluating the inhibitory activity of compounds against c-Src kinase in a 96-well plate format.[7]
Materials and Reagents:
-
Recombinant active c-Src kinase
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Test compound (e.g., AZD0530) dissolved in DMSO
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Detection Antibody: Phosphotyrosine-specific antibody conjugated to HRP
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Stop Solution: 100 mM EDTA
-
96-well high-binding capacity microplates
-
Plate reader
Procedure:
-
Coat the 96-well plate with the substrate peptide and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant c-Src kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC₅₀ value of the test compound.
Application in the Development of Auxin Receptor Agonists
Derivatives of 1,3-benzodioxole have been designed and synthesized as potent agonists of the auxin receptor TIR1, demonstrating significant root growth-promoting activity.[8] This highlights the potential of the this compound scaffold in agricultural applications.
Auxin is a plant hormone that regulates various aspects of plant growth and development. The perception of auxin occurs through the TIR1/AFB family of F-box proteins, which act as auxin receptors.[9][10] In the presence of auxin, TIR1/AFB proteins promote the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[11]
This bioassay is a classic method to determine the biological activity of auxins and auxin-like compounds.[12]
Materials and Reagents:
-
Wheat seeds
-
Test compound solutions at various concentrations (prepared from a stock solution)
-
Control solution (e.g., distilled water)
-
Petri dishes
-
Blotting paper
-
Ruler or caliper
Procedure:
-
Germinate wheat seeds in the dark for approximately 72 hours.
-
Prepare a series of petri dishes lined with blotting paper, each moistened with a different concentration of the test compound solution or the control solution.
-
Excise the coleoptile tips (approximately 3 mm in length, leaving 2 mm at the apical part) from the germinated seedlings.
-
Place a set number of coleoptile tips (e.g., 3-5) in each petri dish.
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.
-
After the incubation period, measure the final length of each coleoptile tip.
-
Calculate the percentage increase in length for each concentration compared to the control.
-
Plot a dose-response curve to determine the optimal concentration for promoting coleoptile elongation.
Spectroscopic Data
A summary of available spectroscopic data for this compound is provided below. This information is critical for compound identification and characterization.
| Spectroscopic Data | Availability | Reference |
| ¹H NMR | Spectrum available | [13] |
| ¹³C NMR | Spectrum available | [14] |
| Mass Spectrum (EI) | Spectrum available | [15] |
| IR Spectrum | Data available | [1] |
Safety Information
This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS).
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
References
- 1. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 7228-38-8 [amp.chemicalbook.com]
- 4. This compound | 7228-38-8 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 9. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. This compound(7228-38-8) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound [webbook.nist.gov]
Molecular weight and formula of 5-Chloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzodioxole, a halogenated derivative of the 1,3-benzodioxole scaffold. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the relevance of the broader 1,3-benzodioxole class in medicinal chemistry, highlighting its role as a key structural motif in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.
Physicochemical Properties
This compound is a synthetic organic compound that serves as a valuable building block in medicinal and chemical research. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a chlorine atom substituted at the 5-position.
| Property | Value | Reference |
| Chemical Formula | C₇H₅ClO₂ | [1][2][3][4][5] |
| Molecular Weight | 156.57 g/mol | [1][3][6] |
| CAS Number | 7228-38-8 | [1][2][3] |
| Appearance | Liquid | [2] |
| Density | 1.34 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.556 | [2][6] |
| Exact Mass | 155.9978071 Da | [2][5] |
| Monoisotopic Mass | 155.9978071 Da | [2][5] |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic chlorination of 1,3-benzodioxole.
Experimental Protocol
Reaction: Chlorination of 1,3-benzodioxole.[3]
Materials:
-
1,3-Benzodioxole (0.5000 g)
-
Chloroform (15 ml total)
-
Chlorine gas (1.005 g)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel.
Procedure:
-
In the reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform and stir the mixture.
-
Add 5 ml of chloroform to the dropping funnel.
-
Slowly introduce 1.005 g of chlorine gas into the chloroform solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.
-
After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.
-
Following the reaction period, wash the mixture twice with water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the product.
Yield: 96.2%[3]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Observation |
| ¹H NMR | Spectral data available, detailed peaks not provided in search results. |
| ¹³C NMR | Spectral data available, detailed peaks not provided in search results. |
| Mass Spectrometry (Electron Ionization) | Mass spectrum available through the NIST/EPA/NIH Mass Spectral Library. |
| Infrared (IR) Spectroscopy | IR spectral data available. |
Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, the 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active molecules. This structural motif is often explored in drug discovery due to its ability to mimic the catechol moiety while offering improved metabolic stability.
Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as:
-
Kinase Inhibitors: A notable example is a derivative of this compound which has been developed as a potent and selective dual-specific c-Src/Abl kinase inhibitor, demonstrating potential in oncology.[7]
-
Auxin Receptor Agonists: Certain N-(benzo[d][1][3]dioxol-5-yl) derivatives have been designed and synthesized as potent agonists of the auxin receptor TIR1, showing promise as root growth promoters in agriculture.[8][9]
-
Antitumor Agents: A series of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.[10]
The versatility of the 1,3-benzodioxole ring system allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.
Workflow Diagram
The following diagram illustrates the synthesis and analytical workflow for this compound.
Caption: Synthesis and analytical workflow for this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound(7228-38-8) 1H NMR [m.chemicalbook.com]
- 5. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(7228-38-8)IR [chemicalbook.com]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 5-Chloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of 5-Chloro-1,3-benzodioxole (CAS No: 7228-38-8). The information is intended to support its safe use in research and development activities.
Chemical and Physical Properties
This compound is a chlorinated aromatic ether. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | Clear pale yellow to yellow liquid | [2] |
| Density | 1.34 g/mL at 25 °C | [3] |
| Boiling Point | 185-187 °C | [3] |
| Flash Point | 93 °C (199.4 °F) | [2] |
| Refractive Index | 1.5535-1.5575 @ 20 °C | [4] |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| logP | 2.06870 | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[2]
Toxicological Information
Mechanism of Irritation (General)
While specific studies on the irritation mechanism of this compound are lacking, the general mechanism of chemical-induced skin and eye irritation involves the following pathways.
Skin Irritation: Chemical irritants can disrupt the skin barrier, leading to changes in epidermal cells and the release of pro-inflammatory cytokines.[7] This initiates an inflammatory cascade, resulting in the characteristic signs of irritation such as redness, swelling, and pain.
Eye Irritation: Chemical burns to the eye, particularly from alkali agents, can cause a rapid increase in the pH of the anterior chamber, leading to a massive inflammatory response.[8] This inflammation is mediated by factors such as tumor necrosis factor-alpha (TNF-α), which can cause widespread damage to the retina and other ocular structures.[8]
The following diagram illustrates a generalized pathway for chemical-induced skin irritation.
Generalized signaling pathway for chemical-induced skin irritation.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing such as an apron or coveralls.[9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
The workflow for safely handling this compound is depicted below.
Workflow for the safe handling of this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.[2] The compound is reported to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[9]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Experimental Protocols
Synthesis of this compound
A representative synthesis protocol involves the chlorination of 1,3-benzodioxole.[10]
Materials:
-
1,3-Benzodioxole
-
Chloroform
-
Chlorine gas
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.
-
Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at 35 °C.
-
After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.
-
Wash the reaction mixture twice with water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.
In Vitro Skin Irritation Testing (Based on OECD Guideline 439)
This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.[11]
Principle: The test chemical is applied topically to the RhE tissue. Cell viability is then measured, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[12]
General Procedure:
-
Culture the RhE tissues to the appropriate stage of development.
-
Apply the test chemical (this compound) to the surface of the RhE tissue.
-
Incubate for a defined period (e.g., 60 minutes).[13]
-
After incubation, thoroughly rinse the tissue to remove the test chemical.
-
Incubate the tissues in fresh medium for a post-exposure period (e.g., 24-42 hours).
-
Assess cell viability using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.
-
A chemical is identified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[11]
Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)
This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[14] It is typically performed on rabbits.
Principle: A single dose of the test substance is applied to one eye of the experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15]
General Procedure:
-
A weight-of-the-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[14]
-
If the test is deemed necessary, a single animal is used for an initial test.
-
The test substance is applied to the conjunctival sac of one eye.
-
The eye is examined at 1, 24, 48, and 72 hours after application.[16]
-
If corrosive or severe irritant effects are observed, no further testing is performed.
-
If the initial test shows no or mild irritation, the response is confirmed in up to two additional animals.
-
The reversibility of any observed effects is monitored for up to 21 days.[15]
Use in Research and Drug Development
This compound is a valuable building block in organic synthesis. For instance, it has been used as a starting material in the synthesis of a novel, highly selective, and orally available dual-specific c-Src/Abl kinase inhibitor, AZD0530, which has been evaluated in clinical trials for cancer therapy.[17] This highlights its importance for medicinal chemists and drug development professionals.
References
- 1. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. This compound | 7228-38-8 [chemicalbook.com]
- 4. Study Explains Why Some Creams and Cosmetics May Cause a Skin Rash | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Researchers identify mechanism of retina damage following chemical eye burns | Department of Ophthalmology [eye.hms.harvard.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. dermatest.com [dermatest.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 17. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Reactions Involving 1,3-Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a five-membered dioxole ring fused to a benzene ring, is a prominent scaffold in a vast array of natural products and synthetic compounds of significant biological and commercial importance. Its unique electronic properties and structural rigidity make it a versatile building block in medicinal chemistry, agrochemicals, and the fragrance industry. This technical guide provides a comprehensive overview of the core reactions involving 1,3-benzodioxole derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Core Synthetic Reactions
The reactivity of the 1,3-benzodioxole system is largely dictated by the electron-donating nature of the methylenedioxy group, which activates the aromatic ring towards electrophilic substitution, primarily at the 5-position.[1] Concurrently, the fused ring system can be derivatized using modern cross-coupling methodologies, offering a powerful toolkit for the synthesis of complex molecules.
Electrophilic Aromatic Substitution
Nitration
The nitration of 1,3-benzodioxole derivatives is a fundamental transformation for introducing a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amine. The reaction typically proceeds with high regioselectivity.[1]
Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole [2]
-
In a 250 mL sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.
-
At a temperature of 15-25 °C, add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid dropwise.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with water.
-
Recrystallize the product from alcohol to obtain 5-nitro-1,3-benzodioxole.
Quantitative Data for Nitration of 1,3-Benzodioxole Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Benzodioxole | HNO₃/H₂O | - | 90 | 2 | 5-Nitro-1,3-benzodioxole | 87 | [3] |
| 1,3-Benzodioxole | HNO₃/Acetic Acid | Acetic Acid | 15-25 | Overnight | 5-Nitro-1,3-benzodioxole | 90.6 | [2] |
| 5-Bromo-1,3-benzodioxole | HNO₃/Acetic Acid | Acetic Acid | 15-25 | 0.5-0.75 | 5-Bromo-6-nitro-1,3-benzodioxole | High | [1] |
Diagram: General Mechanism of Electrophilic Aromatic Substitution on 1,3-Benzodioxole
Caption: Electrophilic attack on the 1,3-benzodioxole ring.
Friedel-Crafts Acylation
This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. It is a key method for the synthesis of ketone derivatives.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Model for 1,3-Benzodioxole) [4]
-
To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow addition of ice-cold water (5 mL).
-
Stir for a further 5 minutes and transfer the mixture to a separatory funnel.
-
Add water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Wash the combined organic layers with 5% aq. NaOH solution (10 mL) and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
Quantitative Data for Friedel-Crafts Acylation of 1,3-Benzodioxole
| Acylating Agent | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| Propionic Anhydride | Aquivion SO₃H® | 100 | 30 | 73 | 62 | [5] |
| Propanoyl Chloride | Aquivion SO₃H® | 75 | 60 | Product Detected | Lower than anhydride | [6] |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other coupled systems. Halogenated 1,3-benzodioxoles are common starting materials for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole [7]
-
To a dry reaction flask, add 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this process three times.
-
Add an anhydrous solvent (e.g., Dioxane, Toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative [8]
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 | [9][10] |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 89 | [8] |
| 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 75 | [8] |
| Thiophene-2-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 68 | [8] |
| Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 45 | [8] |
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
Biological Significance and Relevant Pathways
Derivatives of 1,3-benzodioxole are known for their wide range of biological activities, including anticancer properties.[11][12] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity and Apoptosis Induction
Several 1,3-benzodioxole derivatives have been shown to exhibit potent antitumor activity.[11] One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of a cascade of enzymes called caspases.[13][14]
Diagram: Simplified Apoptosis Pathway Induced by 1,3-Benzodioxole Derivatives
Caption: Caspase-dependent apoptosis initiated by 1,3-benzodioxole derivatives.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system is a major antioxidant system in cells and is often overexpressed in cancer cells to combat oxidative stress.[13] Inhibition of thioredoxin reductase (TrxR), a key enzyme in this system, by 1,3-benzodioxole derivatives can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[13][15] Some inhibitors have been shown to covalently modify the C-terminal redox motif of TrxR.[16]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of new bioactive 1,3-benzodioxole derivatives follows a structured workflow, from the initial synthesis and purification to comprehensive biological screening.
Diagram: General Experimental Workflow
Caption: Workflow for synthesis and screening of bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Benzodioxole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic properties of benzodioxole derivatives, focusing on their potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Therapeutic Applications and Quantitative Efficacy
Benzodioxole derivatives have been investigated for a multitude of therapeutic applications, with significant findings in oncology, metabolic disorders, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Organic Arsenicals with 1,3-Benzodioxole | ||||
| PZ2 | HL-60 | Proliferation | 0.83 ± 0.03 | [1] |
| PZ2 | NB4 | Proliferation | 0.89 ± 0.05 | [1] |
| PZ2 | A549 | Proliferation | 1.15 ± 0.12 | [1] |
| PZ2 | 4T1 | Proliferation | 1.35 ± 0.08 | [1] |
| MAZ2 | HL-60 | Proliferation | 0.43 ± 0.02 | [1] |
| MAZ2 | NB4 | Proliferation | 0.49 ± 0.04 | [1] |
| MAZ2 | A549 | Proliferation | 0.55 ± 0.03 | [1] |
| MAZ2 | 4T1 | Proliferation | 0.78 ± 0.06 | [1] |
| Benzodioxole Carboxamides | ||||
| Compound 2a | Hep3B | MTS Assay | Potent (not specified) | |
| Compound IId | Various (4 lines) | MTS Assay | 26 - 65 | [2][3] |
| Benzodioxole Aryl Acetates/Acetic Acids | ||||
| Compound 4f | HeLa | MTS Assay | CC50 = 219 | |
| Safrole Derivatives | ||||
| Safrole Oil | Hep3B | MTS Assay | 1.08 ± 0.06 mg/mL | |
| Safrole Nanoemulgel | Hep3B | MTS Assay | 0.31 ± 0.02 mg/mL |
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
| Compound/Derivative | Target Enzyme | Assay | IC50 (µM) | Reference |
| Compound IIa | α-Amylase | In Vitro Inhibition | 0.85 | [2][3] |
| Compound IIc | α-Amylase | In Vitro Inhibition | 0.68 | [2][3] |
Table 3: Anti-inflammatory Activity of Benzodioxole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Benzodioxole Aryl Acetates/Acetic Acids | ||||
| Compound 4f | COX-1 | 0.725 | - | |
| Compound 3b | COX-1 | 1.12 | 0.862 | |
| Compound 3b | COX-2 | 1.3 | 0.862 | |
| Compound 4d | COX-1 / COX-2 | - | 1.809 |
Key Signaling Pathways and Mechanisms of Action
A significant mechanism underlying the anticancer activity of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system. This system, which includes thioredoxin reductase (TrxR), is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzodioxole derivatives.
Synthesis of Benzodioxole Carboxamide Derivatives[2]
This protocol outlines the general procedure for the synthesis of N-substituted benzodioxole carboxamides.
Materials:
-
Benzo[d][4][5]dioxol-5-yl)acetic acid or benzo[d][4][5]dioxole-5-carboxylic acid
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Substituted aniline derivative
-
Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the starting benzodioxole acid (1.0 eq) in DCM.
-
Add DMAP (0.3 eq) to the solution and stir under an argon atmosphere.
-
After 5-10 minutes, add EDCI (1.3 eq) and continue stirring.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Add the corresponding substituted aniline derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction for 48 hours at room temperature.
-
Upon completion, perform a standard aqueous work-up, including washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
In Vitro Cytotoxicity Evaluation (MTS Assay)[6][7]
The MTS assay is a colorimetric method for assessing cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, Hep3B, Caco-2)
-
Complete cell culture medium
-
Benzodioxole derivative stock solution (in DMSO)
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the benzodioxole derivative in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antiangiogenic Activity (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Incubator (37°C, 60% humidity)
-
Sterile scissors and forceps
-
Sterile filter paper discs
-
Benzodioxole derivative solution
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days.
-
On day 3 or 4, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Prepare sterile filter paper discs and impregnate them with the benzodioxole derivative solution at various concentrations. A vehicle control disc should also be prepared.
-
Gently place the discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
After the incubation period, observe the area around the discs under a stereomicroscope and capture images.
-
Quantify the angiogenic response by measuring parameters such as the number of blood vessel branch points or the total vessel length.
In Vitro α-Amylase Inhibition Assay[4]
This assay is used to evaluate the potential of compounds to inhibit the α-amylase enzyme, which is relevant for the management of type 2 diabetes.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Benzodioxole derivative solution
-
Spectrophotometer
Procedure:
-
Pre-incubate a mixture of the benzodioxole derivative solution (at various concentrations) and the α-amylase solution for 10 minutes at 37°C.
-
Add the starch solution to initiate the enzymatic reaction and incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the mixture to room temperature and dilute with distilled water.
-
Measure the absorbance at 540 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The diverse biological activities of benzodioxole derivatives underscore their significant potential in drug discovery. The data presented in this guide highlight their promise as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and visualized workflows and signaling pathways are intended to serve as a valuable resource for researchers to build upon these findings.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzodioxole scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth investigation of the molecular mechanisms underlying the observed therapeutic effects beyond the thioredoxin system.
-
In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.
-
Development of Novel Derivatives: Synthesis of new classes of benzodioxole derivatives with improved drug-like properties.
The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Chloro-1,3-benzodioxole as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,3-benzodioxole, a halogenated derivative of the benzodioxole scaffold, has emerged as a critical building block in modern organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the preparation of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to offer a comprehensive resource for researchers in the field.
Introduction
The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting significant biological activities. The introduction of a chlorine atom at the 5-position of the benzodioxole ring system enhances its utility as a chemical intermediate. The chloro-substituent provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide will explore the synthesis of this compound and its subsequent elaboration into high-value compounds.
Synthesis of this compound
The direct chlorination of 1,3-benzodioxole is a common and efficient method for the preparation of this compound. The reaction proceeds with high regioselectivity, affording the desired product in excellent yield.
Experimental Protocol: Chlorination of 1,3-Benzodioxole
Materials:
-
1,3-Benzodioxole
-
Chlorine gas
-
Chloroform
-
Anhydrous sodium sulfate
-
Brine solution
-
Water
Equipment:
-
Reaction flask equipped with a stirrer, reflux condenser, and dropping funnel
-
Gas inlet tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve 1,3-benzodioxole (e.g., 0.5000 g) in chloroform (e.g., 10 ml).
-
Slowly bubble chlorine gas (e.g., 1.005 g) through the solution while maintaining the reaction temperature at 35°C. The addition of chlorine gas should be completed over approximately 5 minutes.[1]
-
After the addition is complete, stir the reaction mixture for 2 hours at the same temperature.[1]
-
Upon completion of the reaction (monitored by TLC or GC-MS), wash the reaction mixture twice with water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,3-Benzodioxole | [1] |
| Reagent | Chlorine | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 35°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 96.2% | [1] |
| Purity (by GC) | ≥97.5% | [2] |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic and methylenedioxy protons. |
| ¹³C NMR (CDCl₃) | Resonances for the aromatic carbons and the methylene carbon of the dioxole ring. |
| IR (Neat) | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 156.57 g/mol . |
Role as a Chemical Intermediate in Drug Development
This compound serves as a key precursor in the synthesis of several biologically active molecules. Its utility is highlighted in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.[3]
Synthesis of Saracatinib (AZD0530) Precursor
A crucial step in the synthesis of Saracatinib involves the preparation of N-(5-chloro-1,3-benzodioxol-4-yl) intermediate. While the exact commercial synthesis protocol is proprietary, a plausible synthetic route can be devised based on standard organic transformations.
Proposed Experimental Workflow:
Caption: Proposed synthesis of the key amino-benzodioxole precursor for Saracatinib.
c-Src/Abl Kinase Signaling Pathway and Inhibition
c-Src and Abl are non-receptor tyrosine kinases that play crucial roles in intracellular signaling pathways regulating cell proliferation, migration, and survival.[4][5] In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell growth.[4][6] Dual inhibitors like Saracatinib, which incorporates the this compound moiety, are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.[3]
Caption: Simplified c-Src/Abl signaling pathway and the inhibitory action of Saracatinib.
Other Synthetic Applications
The reactivity of the chloro-substituent in this compound makes it a suitable substrate for various cross-coupling reactions, further expanding its utility as a chemical intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids or esters to introduce aryl or vinyl substituents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[7]
-
Add the anhydrous solvent via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Grignard Reaction
While direct Grignard reagent formation from aryl chlorides can be challenging, it is feasible under specific conditions. Alternatively, this compound can react with other Grignard reagents in the presence of a suitable catalyst. A more common approach is the formation of a Grignard reagent from the corresponding bromo-analogue, which can then be used in subsequent reactions.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the chloro-substituent provide a gateway to a wide range of complex molecules with significant biological activities. As demonstrated by its role in the synthesis of the potent kinase inhibitor Saracatinib, this building block is of considerable interest to researchers in drug discovery and development. The experimental protocols and data presented in this guide aim to facilitate its broader application in the synthesis of novel therapeutic agents and other high-value chemical entities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. B22534.18 [thermofisher.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Regioselective Chlorination of 1,3-Benzodioxole
AN-BDC-CL01
Introduction
Chlorinated 1,3-benzodioxole derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1][2] They serve as key intermediates in the synthesis of a wide range of biologically active compounds. The regioselective introduction of a chlorine atom onto the benzodioxole ring is a critical transformation that can significantly influence the pharmacological properties of the final molecule. This document outlines protocols for the electrophilic chlorination of 1,3-benzodioxole, focusing on methods that offer high yield and selectivity. Various chlorinating agents, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS), are discussed, providing researchers with a selection of methods to suit different laboratory capabilities and substrate requirements.
Reaction Overview & Chlorination Strategies
The chlorination of 1,3-benzodioxole is an electrophilic aromatic substitution reaction. The methylenedioxy group is an ortho-para directing group, activating the aromatic ring. Therefore, substitution is expected to occur primarily at the 5-position.
Several reagents can be employed for this transformation, each with distinct advantages regarding handling, reactivity, and safety.
-
Chlorine (Cl₂): A highly reactive gas that often provides excellent yields but requires specialized equipment for safe handling.[3]
-
Sulfuryl Chloride (SO₂Cl₂): A versatile and inexpensive liquid alternative to chlorine gas, often used for both ionic and free-radical chlorinations.[4] It is more easily handled than gaseous chlorine.
-
N-Chlorosuccinimide (NCS): A stable, solid reagent that is safer to handle and is effective for chlorinating electron-rich arenes.[5][6][7] It is considered a mild oxidant and a source of "Cl+".[5]
The choice of reagent and conditions allows for the controlled synthesis of mono-chlorinated products, predominantly 5-chloro-1,3-benzodioxole.
Experimental Protocols
Protocol 1: Chlorination using Chlorine Gas in Chloroform
This protocol describes the direct chlorination of 1,3-benzodioxole using gaseous chlorine, which has been shown to produce this compound in high yield.[3]
Materials:
-
1,3-Benzodioxole
-
Chloroform (CHCl₃), anhydrous
-
Chlorine gas (Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel or gas inlet tube
-
Temperature-controlled bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a gas inlet tube, add 1,3-benzodioxole (e.g., 0.50 g) and chloroform (10 ml).
-
Stir the mixture until the benzodioxole is fully dissolved.
-
Control the temperature of the reaction solution to 35°C using a water bath.[3]
-
Slowly bubble chlorine gas (e.g., 1.005 g) through the solution over approximately 5 minutes.[3]
-
After the addition is complete, continue to stir the reaction mixture at 35°C for 2 hours.[3]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash twice with deionized water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, this compound, can be further purified by distillation if necessary. A reported yield for this method is 96.2%.[3]
Safety Precautions:
-
Chlorine gas is highly toxic and corrosive. This experiment must be conducted in a well-ventilated fume hood.
-
Chloroform is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction may be exothermic; maintain temperature control.
Protocol 2: Chlorination using Sulfuryl Chloride
Sulfuryl chloride offers an effective and more easily handled liquid alternative to chlorine gas for the chlorination of benzodioxole derivatives.
Materials:
-
1,3-Benzodioxole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine
Equipment:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,3-benzodioxole in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sulfuryl chloride (typically 1.0-1.2 equivalents) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or distillation as needed.
Safety Precautions:
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
The quenching process generates gas (CO₂ and SO₂). Add the bicarbonate solution slowly to control the effervescence.
Data Summary
The following table summarizes various methods for the chlorination of 1,3-benzodioxole, highlighting the reagents, conditions, and reported yields for the primary product, this compound.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorine (Cl₂) | Chloroform | 35 | 2 | 96.2 | [3] |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 to RT | 3-5 | Good Yield* | |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | Varies | Good Yields** | [5][7][8] |
*Specific yield data for the direct chlorination of unsubstituted 1,3-benzodioxole with SO₂Cl₂ was noted as providing "good yield" in patent literature, suggesting industrial utility. **NCS is widely used for chlorinating electron-rich arenes, with yields typically ranging from good to excellent (75-96%) for various aromatic compounds.[8]
Diagrams
General Chlorination Scheme
The following diagram illustrates the general electrophilic aromatic substitution reaction for the chlorination of 1,3-benzodioxole.
Caption: General reaction scheme for the chlorination of 1,3-benzodioxole.
Experimental Workflow
This diagram outlines the typical laboratory workflow for the chlorination reaction, from setup to final product analysis.
Caption: Standard laboratory workflow for benzodioxole chlorination.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. isca.me [isca.me]
Applications of 5-Chloro-1,3-benzodioxole in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,3-benzodioxole is a versatile synthetic intermediate with significant applications in the preparation of a wide range of organic compounds. Its unique structural features, including the chlorinated aromatic ring and the methylenedioxy bridge, make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document provides detailed application notes and experimental protocols for key transformations involving this compound, including its use in the synthesis of pharmaceutical intermediates, fragrance components, and as a substrate in fundamental organic reactions such as electrophilic aromatic substitution, Grignard reactions, and Suzuki-Miyaura cross-coupling.
Introduction
This compound, also known as 4-chloro-1,2-methylenedioxybenzene, is a halogenated derivative of 1,3-benzodioxole. The presence of the chlorine atom provides a handle for various cross-coupling reactions, while the electron-rich benzodioxole ring is susceptible to electrophilic substitution. These characteristics allow for its elaboration into a diverse array of more complex molecules. This document outlines several key applications of this compound in organic synthesis, providing detailed protocols and quantitative data where available.
Applications in the Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. A notable example is its use as a precursor for the synthesis of kinase inhibitors.
Synthesis of 4-Amino-5-chloro-1,3-benzodioxole: A Key Intermediate for Kinase Inhibitors
4-Amino-5-chloro-1,3-benzodioxole is a key intermediate in the synthesis of potent and selective c-Src/Abl kinase inhibitors, such as N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)[1]. The synthesis of this intermediate involves a two-step process: nitration of this compound followed by reduction of the nitro group.
Workflow for the Synthesis of 4-Amino-5-chloro-1,3-benzodioxole:
Caption: Synthetic workflow for 4-Amino-5-chloro-1,3-benzodioxole.
Protocol 2.1.1: Nitration of this compound to 4-Nitro-5-chloro-1,3-benzodioxole (General Procedure)
This protocol is adapted from the nitration of a similar substrate, 5-bromo-1,3-benzodioxole.
-
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2.1.2: Reduction of 4-Nitro-5-chloro-1,3-benzodioxole to 4-Amino-5-chloro-1,3-benzodioxole (General Procedure)
This is a general procedure for the reduction of an aromatic nitro group.
-
Materials:
-
4-Nitro-5-chloro-1,3-benzodioxole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Ethanol or Ethyl acetate
-
Hydrochloric acid (HCl) (if using SnCl₂)
-
Sodium hydroxide solution (NaOH)
-
Diatomaceous earth (e.g., Celite®) (if using Pd/C)
-
-
Procedure (using SnCl₂):
-
Suspend 4-Nitro-5-chloro-1,3-benzodioxole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Procedure (using H₂/Pd-C):
-
Dissolve 4-Nitro-5-chloro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| This compound | 4-Nitro-5-chloro-1,3-benzodioxole | HNO₃, H₂SO₄ | CH₂Cl₂ | N/A | General Procedure |
| 4-Nitro-5-chloro-1,3-benzodioxole | 4-Amino-5-chloro-1,3-benzodioxole | SnCl₂·2H₂O, HCl | Ethanol | N/A | General Procedure |
| 4-Nitro-5-chloro-1,3-benzodioxole | 4-Amino-5-chloro-1,3-benzodioxole | H₂, Pd/C | Ethanol | N/A | General Procedure |
Applications in the Synthesis of Fragrance and Flavor Compounds
The 1,3-benzodioxole moiety is a common feature in many fragrance and flavor compounds. This compound can be a precursor to valuable fragrance molecules like 6-chloropiperonal.
Synthesis of 6-Chloropiperonal via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. Applying this reaction to this compound is expected to yield 6-chloropiperonal (6-chloro-1,3-benzodioxole-5-carbaldehyde) due to the directing effect of the methylenedioxy group.
Reaction Scheme for the Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation of this compound.
Protocol 3.1.1: Synthesis of 6-Chloropiperonal (General Procedure)
This is a general protocol for the Vilsmeier-Haack reaction.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium acetate solution
-
Dichloromethane or other suitable solvent
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reagent to 0 °C and add a solution of this compound (1.0 eq) in a minimal amount of DMF or dichloromethane dropwise.
-
After the addition, heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium acetate or sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| This compound | 6-Chloropiperonal | POCl₃, DMF | DMF/CH₂Cl₂ | N/A | General Procedure |
Applications in Cross-Coupling and Grignard Reactions
The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for various carbon-carbon bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst.
General Scheme for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: 5-Chloro-1,3-benzodioxole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,3-benzodioxole is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural and electronic properties make it a valuable building block for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols on the use of this compound in the development of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.
I. Anticancer Applications: Targeting Kinase Signaling with Saracatinib (AZD0530)
The this compound moiety is a critical component of Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases.[1][2] These kinases are key regulators of cell proliferation, survival, migration, and invasion, and their dysregulation is implicated in the progression of various cancers.[2]
A. Quantitative Data: Biological Activity of Saracatinib
The inhibitory activity of Saracatinib against a panel of kinases and its antiproliferative effects on various cancer cell lines are summarized below.
| Kinase Target | IC50 (nM) |
| c-Src | 2.7[3] |
| c-YES | 4[4] |
| Fyn | 4-10[4] |
| Lyn | 5[4] |
| Lck | <4[4] |
| Blk | 4-10[4] |
| Fgr | 4-10[4] |
| v-Abl | 30[4] |
| EGFR | 66[4] |
| c-Kit | 200[4] |
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Leukemia | 0.22[4] |
| PC-9 | Non-small-cell lung | 0.23[4] |
| A549 (migration) | Lung Cancer | 0.14[4] |
| DU145 | Prostate Cancer | ~0.5[5] |
| PC3 | Prostate Cancer | ~0.7[5] |
B. Signaling Pathway
Saracatinib exerts its anticancer effects by inhibiting the c-Src and Abl kinase signaling pathways. Downstream signaling cascades, including the FAK, STAT3, PI3K/AKT, and Ras/MAPK pathways, are consequently disrupted, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[4]
C. Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of the core scaffold.
-
Materials: 1,3-Benzodioxole, Chloroform, Chlorine gas, Anhydrous sodium sulfate.
-
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.[6]
-
Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at 35°C.[6]
-
After the addition of chlorine is complete, stir the reaction mixture for 2 hours.[6]
-
Wash the reaction mixture twice with water, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain this compound.[6]
-
2. Synthesis of Saracatinib (AZD0530) - A Plausible Route
The synthesis of Saracatinib is a multi-step process. A plausible synthetic route involves the initial synthesis of the quinazoline core followed by coupling with the this compound amine derivative.
-
Protocol Outline:
-
Synthesis of the Quinazoline Core: Saracatinib can be synthesized starting from 2,4,6-trifluorobenzonitrile through procedures of ammonolysis, hydrolysis, and cyclization to form the substituted quinazoline core.[1][7]
-
Synthesis of the Anilino Sidechain: Preparation of 4-amino-5-chloro-1,3-benzodioxole.
-
Coupling Reaction: The final step involves a nucleophilic aromatic substitution reaction between the chlorinated quinazoline core and the 4-amino-5-chloro-1,3-benzodioxole to yield Saracatinib.[8]
-
3. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the IC50 values of a compound against a specific kinase.[4]
-
Materials: Purified recombinant c-Src or Abl kinase, kinase buffer, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, Saracatinib stock solution (in DMSO), ADP-Glo™ Kinase Assay Kit (Promega), 384-well plates.
-
Procedure:
-
Prepare serial dilutions of Saracatinib in kinase buffer.
-
In a 384-well plate, add the diluted Saracatinib or DMSO (vehicle control).
-
Add the respective kinase diluted in kinase buffer.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
4. In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the antitumor efficacy of a compound in a mouse model.[9]
-
Materials: Immunocompromised mice (e.g., NOD-SCID), human cancer cell line, Matrigel, Saracatinib, vehicle for administration (e.g., 0.5% methylcellulose in water).
-
Procedure:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer Saracatinib or vehicle orally on a predetermined schedule (e.g., daily).
-
Measure tumor volumes and body weights 2-3 times weekly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
II. Antimicrobial Applications
Derivatives of 1,3-benzodioxole have demonstrated promising antimicrobial activity. While specific studies on this compound are limited, related structures have shown efficacy against various bacterial strains. For instance, certain 5-(benzo[d][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have exhibited potent antibacterial activity.[5]
A. Quantitative Data: Antibacterial Activity of a Benzodioxole Derivative
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative 1,3-benzodioxole-containing pyrazoline derivative against selected bacterial strains.
| Compound | Bacterial Strain | MIC (nM) |
| Pyrrolidinomethanone derivative (4e) | Sarcina sp. | 80[5] |
| Staphylococcus aureus | 110[5] | |
| Hydroxypiperidinoethanone derivative (6c) | Sarcina sp. | 90[5] |
B. Experimental Protocols
1. Synthesis of 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Derivatives
This protocol outlines the synthesis of a class of antimicrobial compounds containing the 1,3-benzodioxole scaffold.
-
Protocol Outline:
-
Chalcone Synthesis: Reaction of an appropriate acetophenone with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a base to form the corresponding chalcone.
-
Pyrazoline Formation: Cyclization of the chalcone with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole.[5]
-
Derivatization: Further reaction at the N1 position of the pyrazoline ring with various electrophiles (e.g., acid chlorides, alkyl halides) to generate a library of derivatives.[5]
-
2. Agar Well Diffusion Method for Antimicrobial Screening
A standard method to evaluate the antimicrobial activity of novel compounds.
-
Materials: Mueller-Hinton agar (MHA), Mueller-Hinton broth (MHB), bacterial strains, sterile petri plates, sterile cork borer, test compound solutions in a suitable solvent (e.g., DMSO), positive control (e.g., a standard antibiotic), negative control (solvent).
-
Procedure:
-
Prepare a standardized inoculum of the test bacteria in MHB.
-
Spread the bacterial inoculum evenly over the surface of an MHA plate to create a lawn.
-
Aseptically punch wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.
-
Conclusion
The this compound scaffold is a versatile and valuable component in the design of novel therapeutic agents. Its incorporation into molecules like Saracatinib has led to potent anticancer candidates by targeting key signaling pathways. Furthermore, derivatives of the parent 1,3-benzodioxole structure have demonstrated promising antimicrobial activities. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working on the development of new drugs based on this important chemical moiety. Further exploration and derivatization of the this compound scaffold hold significant promise for the discovery of next-generation therapeutics.
References
- 1. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
5-Chloro-1,3-benzodioxole: A Key Building Block for Advanced Pharmaceuticals
For Immediate Release
Shanghai, China – December 28, 2025 – 5-Chloro-1,3-benzodioxole has emerged as a critical starting material in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its unique structure serves as a versatile scaffold for the construction of highly potent and selective kinase inhibitors, offering significant promise in the field of oncology and beyond. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable building block.
Application in the Synthesis of Saracatinib (AZD0530)
A prime example of the utility of this compound is its role in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl tyrosine kinases.[1] These kinases are key regulators of cell proliferation, survival, migration, and invasion, and their dysregulation is implicated in various cancers.[2] Saracatinib, with its core structure derived from a this compound precursor, has demonstrated significant anti-tumor activity and has been investigated in the treatment of various solid tumors.[3]
The synthesis of Saracatinib from a this compound derivative involves a multi-step process, culminating in a crucial condensation reaction to form the final quinazoline-based drug molecule. The overall synthetic strategy highlights the importance of this chlorinated benzodioxole as a key intermediate for introducing the necessary functionalities for potent kinase inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Saracatinib, starting from the functionalization of this compound.
Protocol 1: Synthesis of 4-Amino-5-chloro-1,3-benzodioxole
This protocol outlines the two-step conversion of this compound to the key aniline intermediate required for the final condensation step.
Step 1: Nitration of this compound
This procedure is adapted from a similar reaction with a related compound and is expected to yield the desired nitrated product with high regioselectivity.[4]
-
Materials:
-
This compound
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 15-25 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral and dry the product.
-
Step 2: Reduction of 4-Nitro-5-chloro-1,3-benzodioxole
This step involves the reduction of the nitro group to an amine, a standard transformation in organic synthesis.
-
Materials:
-
4-Nitro-5-chloro-1,3-benzodioxole
-
Iron powder or Tin(II) chloride
-
Hydrochloric acid
-
Ethanol or Acetic Acid
-
Sodium hydroxide solution
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
Suspend 4-Nitro-5-chloro-1,3-benzodioxole in a mixture of ethanol and water (or acetic acid).
-
Add iron powder (or Tin(II) chloride) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter off the solid catalyst.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Amino-5-chloro-1,3-benzodioxole.
-
Protocol 2: Synthesis of Saracatinib (AZD0530)
This protocol details the final condensation step to produce Saracatinib.
-
Materials:
-
7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazolin-4-one
-
4-Amino-5-chloro-1,3-benzodioxole
-
An organic base (e.g., DBU or DBN)
-
A condensing agent (e.g., phosphorus oxychloride or thionyl chloride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Sodium hydride
-
Round-bottom flask with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazolin-4-one in anhydrous THF.
-
Add sodium hydride portion-wise at 0 °C and stir for 30 minutes.
-
Add 4-Amino-5-chloro-1,3-benzodioxole to the reaction mixture.
-
Slowly add the condensing agent (e.g., a solution of phosphorus oxychloride in THF) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 5-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and quench with ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Saracatinib.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| This compound | C₇H₅ClO₂ | 156.57 | - | Starting Material |
| 4-Nitro-5-chloro-1,3-benzodioxole | C₇H₄ClNO₄ | 201.57 | >90 (predicted) | - |
| 4-Amino-5-chloro-1,3-benzodioxole | C₇H₆ClNO₂ | 171.58 | 70-85 (typical) | - |
| Saracatinib (AZD0530) | C₂₇H₃₂ClN₅O₅ | 542.03 | ~24.54 (overall) | ¹H-NMR and MS data confirm structure |
| Drug Target Interaction Data | |
| Compound | IC₅₀ (nM) |
| Saracatinib (AZD0530) | c-Src: 2.7, Abl: 30[1] |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by Saracatinib.
Caption: The c-Src signaling pathway and its inhibition by Saracatinib.
Caption: The BCR-Abl signaling pathway and its inhibition by Saracatinib.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Saracatinib from this compound.
Caption: General workflow for the synthesis of Saracatinib.
References
- 1. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Utilizing 5-Chloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the 5-chloro-1,3-benzodioxole scaffold. The focus is on the potent and selective dual c-Src/Abl kinase inhibitor, Saracatinib (AZD0530), which incorporates this key structural motif. This document outlines the rationale for targeting these kinases, presents detailed protocols for synthesis and biological characterization, and summarizes key quantitative data to facilitate further research and development in this area.
Introduction to this compound in Kinase Inhibitor Design
The this compound moiety is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its utility is exemplified in the structure of Saracatinib (AZD0530), a potent inhibitor of the non-receptor tyrosine kinases c-Src and Abl.[1][2][3] The quinazoline core of Saracatinib is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The this compound group attached to the 4-amino position of the quinazoline scaffold plays a crucial role in modulating the potency and selectivity of the inhibitor.
Target Kinases: c-Src and Abl
c-Src (Proto-oncogene tyrosine-protein kinase Src) is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[4] Aberrant activation of c-Src is implicated in the progression of many human cancers, making it a prime target for therapeutic intervention.[4]
Abl (Abelson murine leukemia viral oncogene homolog 1) is another non-receptor tyrosine kinase that plays a critical role in cell proliferation, adhesion, and migration. The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML).
Dual inhibition of both c-Src and Abl, as achieved by Saracatinib, offers a promising strategy for the treatment of various cancers.
Quantitative Data: Kinase Inhibition Profile of Saracatinib (AZD0530)
The following table summarizes the in vitro inhibitory activity of Saracatinib against a panel of kinases, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) |
| c-Src | 2.7 |
| Abl | 30 |
| c-YES | 4 |
| Lck | <4 |
| Fyn | 4-10 |
| Lyn | 4-10 |
| Blk | 11 |
| Fgr | 4-10 |
| EGFR | 66 |
| c-Kit | 200 |
| CDK2 | 10,000 |
| CSK | >1000 |
Data compiled from multiple sources.[1][2][5]
Signaling Pathways
The following diagrams illustrate the signaling pathways of c-Src and Abl, highlighting the point of inhibition by Saracatinib.
Caption: Simplified c-Src signaling pathway and the inhibitory action of Saracatinib.
Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of Saracatinib.
Experimental Protocols
Protocol 1: Synthesis of Saracatinib (AZD0530) - A Representative Method
This protocol describes a representative synthetic route to Saracatinib, focusing on the key nucleophilic aromatic substitution step to couple the this compound moiety with the quinazoline core.
Caption: General workflow for the synthesis of Saracatinib.
Materials:
-
4-Chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline
-
5-Chloro-1,3-benzodioxol-4-amine
-
Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 equivalent) in 2-propanol, add 5-chloro-1,3-benzodioxol-4-amine (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold 2-propanol.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, Saracatinib.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Purified recombinant c-Src or Abl kinase
-
Appropriate kinase substrate (e.g., a synthetic peptide)
-
Saracatinib (or other test inhibitor)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of Saracatinib in the kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and the diluted Saracatinib. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., K562 for BCR-Abl, or a Src-dependent line)
-
Complete cell culture medium
-
Saracatinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Saracatinib. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
Application Notes and Protocols: Preparation of 1,3-Benzodioxole Derivatives via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making them crucial building blocks in drug discovery and medicinal chemistry.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a highly efficient route for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate provides a robust and high-yielding pathway to functionalized 1,3-benzodioxole derivatives.[7][8] These application notes provide a detailed protocol for the synthesis of 1,3-benzodioxole derivatives utilizing the Suzuki-Miyaura coupling, along with relevant data and visualizations to guide researchers in this synthetic endeavor.
Data Presentation
The following table summarizes the yields of various 1,3-benzodioxole derivatives synthesized via an optimized Suzuki-Miyaura coupling protocol. The reaction couples a 1,3-benzodioxole-triazole bromide with a range of substituted aryl boronic acids.[1][9]
| Product | Aryl Boronic Acid Substituent | Yield (%) |
| 6a | 4-isoxazole | 75 |
| 6b | 2-ethoxyphenyl | 89 |
| 6c | 3-ethoxy-2-pyridinyl | 79 |
| 6d | 8-quinolonyl | 63 |
| 6e | 4-phenyl | 81 |
| 6f | 1-methyl-2-pyrrolyl | 55 |
| 6g | 5-cyclohexyl-2-thienyl | 33 |
| 6h | 2-(methylsulfonyl)phenyl | 45 |
| 6i | 4-(trifluoromethyl)phenyl | 67 |
| 6j | 4-cyanophenyl | 58 |
| 6k | Phenyl | 59 |
| 6l | 4-fluorophenyl | 72 |
| 6m | 4-chlorophenyl | 68 |
| 6n | 4-bromophenyl | 65 |
| 6o | 4-iodophenyl | 61 |
| 6p | 4-methylphenyl | 78 |
| 6q | 4-methoxyphenyl | 85 |
| 6r | 3-methoxyphenyl | 82 |
| 6s | 2-methoxyphenyl | 77 |
Table 1: Yields of 1,3-benzodioxole derivatives (6a-s) prepared via Suzuki-Miyaura coupling.[1][9]
Experimental Protocols
This section outlines a general and an optimized protocol for the Suzuki-Miyaura coupling to synthesize 1,3-benzodioxole derivatives.
General Protocol for Suzuki-Miyaura Coupling of Bromo-1,3-benzodioxoles
This protocol is adapted for the coupling of a bromo-1,3-benzodioxole derivative with a generic arylboronic acid.[7]
Materials:
-
Bromo-1,3-benzodioxole derivative (e.g., 5-Bromo-6-nitro-1,3-benzodioxole) (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add the bromo-1,3-benzodioxole derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-benzodioxole derivative.
Optimized Protocol for the Synthesis of 1-((6-(Aryl)benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Derivatives[1][9]
This protocol provides optimized conditions for the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various arylboronic acids.
Materials:
-
1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
PdCl₂(PPh₃)₂ (0.05 eq.)
-
Triphenylphosphine (PPh₃) (0.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a two-necked round bottom flask equipped with a reflux condenser, add 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the corresponding arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with argon.
-
Add anhydrous dioxane via a syringe.
-
Heat the reaction mixture to reflux with stirring for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter.
-
Wash the solid residue with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the synthesis and purification of 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 5-Chloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 5-Chloro-1,3-benzodioxole (CAS No: 7228-38-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The following protocols and data are intended to assist in quality control, purity assessment, and structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding the compound's behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [3][4][5] |
| Molecular Weight | 156.57 g/mol | [3][5][6] |
| Appearance | Clear pale yellow to yellow liquid | [7] |
| Boiling Point | 185-187 °C | [2] |
| Density | 1.34 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.556 | [2][4] |
| IUPAC Name | This compound | [3] |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for separation and purity determination, and spectroscopic methods for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and identifying any potential impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Agilent 8890 GC system coupled to a 7250 Q-TOF mass spectrometer, or equivalent.[8]
-
GC Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[8]
-
Inlet: Splitless mode.[8]
-
Inlet Temperature: 280 °C.[8]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
-
MS Conditions:
Expected Results:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 156 and a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at m/z 158 in an approximate 3:1 ratio).[3][5] Key fragmentation patterns should be analyzed for structural confirmation. The NIST Mass Spectrometry Data Center reports a top peak at m/z 155.[3]
Table 2: GC-MS Data for this compound
| Parameter | Value |
| Molecular Ion (M⁺) | 156 m/z |
| Isotopic Peak (M+2)⁺ | 158 m/z |
| Top Peak | 155 m/z[3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of this compound and for quantifying its presence in reaction mixtures or final products. A reverse-phase method is typically employed.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD), or equivalent.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 288 nm.
-
Injection Volume: 10 µL.
-
Expected Results:
A single major peak corresponding to this compound should be observed. The retention time and peak purity can be used for identification and quantification against a standard. The assay (by GC) is expected to be ≥97.5%.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer, or equivalent.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 12 ppm.
-
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 (d) | Doublet | 1H | Aromatic CH |
| ~6.7 (dd) | Doublet of doublets | 1H | Aromatic CH |
| ~6.6 (d) | Doublet | 1H | Aromatic CH |
| ~5.9 (s) | Singlet | 2H | O-CH₂-O |
Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Bruker Avance 100 MHz NMR spectrometer, or equivalent.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Aromatic C-O |
| ~147 | Aromatic C-O |
| ~129 | Aromatic C-Cl |
| ~122 | Aromatic CH |
| ~109 | Aromatic CH |
| ~108 | Aromatic CH |
| ~101 | O-CH₂-O |
Note: Chemical shift assignments are predictive and should be confirmed with 2D NMR techniques if necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050-3150 | Aromatic C-H stretch |
| ~2900-3000 | Aliphatic C-H stretch (from -OCH₂O-) |
| ~1600, 1480 | Aromatic C=C stretching |
| ~1250, 1040 | C-O-C asymmetric and symmetric stretching |
| ~800-880 | C-Cl stretch |
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 7228-38-8 [chemicalbook.com]
- 3. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. lcms.cz [lcms.cz]
Application Note: LC/MS/MS Method for the Analysis of Synthetic Dyes and Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic dyes are extensively used in a variety of industries, including textiles, food, cosmetics, and pharmaceuticals.[1][2] Due to their widespread use and potential health risks, such as carcinogenicity and allergenicity, regulatory bodies have imposed strict limits on the presence of certain dyes in consumer products.[1][3] This necessitates sensitive and selective analytical methods for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the preferred technique for this purpose, offering high sensitivity, selectivity, and the ability to analyze a wide range of compounds in complex matrices.[2][4][5] This application note provides a detailed protocol for the analysis of a panel of synthetic dyes using LC/MS/MS.
Experimental Protocols
Sample Preparation
A generic sample preparation workflow is presented below, which can be adapted based on the specific matrix (e.g., textile, foodstuff, or water).
For Solid Samples (e.g., Textiles, Food Powders):
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.[1][2]
-
Add 10-20 mL of a suitable extraction solvent. Acetonitrile or methanol are commonly used.[1][2] For textiles, sonication at 50°C for 30 minutes is recommended.[1] For food samples, vortexing for 1 minute followed by ultrasonication for 30 minutes can be effective.[2]
-
Centrifuge the sample at 7,500-10,000 rpm for 10 minutes.[1][2]
-
Filter the supernatant through a 0.22 µm PTFE or nylon syringe filter into an autosampler vial.[1][4]
-
For some textile samples, an evaporation and reconstitution step may be necessary. Evaporate the filtrate to dryness under a gentle stream of nitrogen and reconstitute in a water/methanol mixture.[1]
For Liquid Samples (e.g., Beverages, Wastewater):
-
For clear liquid samples, a simple dilution with the initial mobile phase may be sufficient.
-
For samples with complex matrices, a solid-phase extraction (SPE) cleanup may be required. A Phenomenex Strata SCX SPE cartridge can be used for the cleanup of dyes like malachite green and crystal violet in seafood.[6]
LC/MS/MS Analysis
The following conditions can be used as a starting point and should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate[2] |
| Flow Rate | 0.3 - 0.5 mL/min[1][2] |
| Injection Volume | 5 µL[1][2] |
| Oven Temperature | 40 - 45 °C[1][2] |
| Gradient | 5% B (0-2 min), 5-95% B (2-12 min), 95% B (12-17.5 min), 5% B (17.51-20 min)[1] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative[1][2] |
| Interface Temperature | 300 °C[7] |
| Desolvation Line (DL) Temp | 250 °C[1][7] |
| Heat Block Temperature | 400 °C[1][7] |
| Nebulizing Gas Flow | 3 L/min (N₂)[1] |
| Drying Gas Flow | 15 L/min (N₂)[1] |
| CID Gas | Argon (230 kPa)[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[4] |
Data Presentation
MRM Transitions and Quantitative Data
The selection of appropriate precursor and product ion transitions is crucial for the selectivity and sensitivity of the LC/MS/MS method.[8] Two transitions are typically monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).[8] The following tables summarize the MRM transitions for a selection of common synthetic dyes and their reported limits of detection (LOD) and quantification (LOQ).
Table 1: MRM Transitions for Selected Synthetic Dyes
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Ionization Mode |
| Sudan I | 249.1 | 156.1 | 93.1 | Positive |
| Sudan II | 277.1 | 121.1 | 77.1 | Positive |
| Sudan III | 353.2 | 259.1 | 93.1 | Positive |
| Sudan IV | 381.2 | 259.1 | 93.1 | Positive |
| Para Red | 294.1 | 156.1 | 107.1 | Positive |
| Rhodamine B | 443.2 | 399.2 | 355.2 | Positive |
| Malachite Green | 329.2 | 313.2 | 208.1 | Positive |
| Crystal Violet | 372.3 | 356.3 | 251.2 | Positive |
| Tartrazine | 533.0 | 441.0 | 345.0 | Negative |
| Sunset Yellow FCF | 451.0 | 349.0 | 285.0 | Negative |
Note: The specific m/z values may vary slightly depending on the instrument and tuning.
Table 2: Summary of Quantitative Performance Data
| Analyte | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Recovery (%) | Matrix | Reference |
| Sudan Dyes (I-IV) | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | 82 - 119 | Sauce, Cotton Candy, Pickle | [2] |
| Disperse Dyes | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | 63.0 - 120.9 | Textile | [1] |
| Food Dyes | 0.10 - 200 µg/kg | - | > 90 | Chili Powder, Syrup-preserved Fruits | [4] |
| Malachite Green | - | 0.05 ppb | - | Seafood | [6] |
| Crystal Violet | - | 0.05 ppb | - | Seafood | [6] |
| Pharmacologically Active Dyes | 0.01 - 0.1 µg/L (LOQ) | - | 71.2 - 104.9 | Water | [9] |
Mandatory Visualization
The overall workflow for the LC/MS/MS analysis of synthetic dyes is depicted in the following diagram.
Caption: Experimental workflow for the LC/MS/MS analysis of synthetic dyes.
Conclusion
The described LC/MS/MS method provides a robust and sensitive approach for the simultaneous determination of a wide range of synthetic dyes in various matrices. The method offers excellent selectivity and low detection limits, making it suitable for routine monitoring and regulatory compliance testing. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in the analysis of these compounds. Further method validation should be performed in the specific matrix of interest to ensure accuracy and precision.
References
- 1. lcms.cz [lcms.cz]
- 2. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 3. Secure Verification [vet-erinar.vet.bg.ac.rs]
- 4. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. shimadzu.com [shimadzu.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. forensicrti.org [forensicrti.org]
- 9. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC/MS Analysis of Reactive Starting Materials in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of reactive starting materials is a critical aspect of drug development and manufacturing. These compounds, often containing polar functional groups, can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to their low volatility, thermal instability, and potential for interaction with the chromatographic system.[1][2][3] This can lead to poor peak shapes, inaccurate quantification, and even sample loss.[1][2]
Chemical derivatization is a powerful and often necessary technique to overcome these challenges.[1][3][4] By chemically modifying the reactive functional groups, the resulting derivatives become more volatile, thermally stable, and amenable to GC-MS analysis.[1][3][4] This application note provides detailed protocols for the GC-MS analysis of common reactive starting materials encountered in drug synthesis, with a focus on derivatization techniques.
General Workflow for Analysis of Reactive Starting Materials
The overall workflow for the analysis of reactive starting materials by GC-MS typically involves sample preparation, derivatization, and instrumental analysis. The specific steps may vary depending on the analyte and the sample matrix.
Caption: General workflow for the GC/MS analysis of reactive starting materials.
Derivatization Strategy: Choosing the Right Reagent
The selection of the appropriate derivatizing reagent is crucial for successful analysis and is primarily dictated by the functional groups present in the analyte. The following diagram illustrates the logical relationship between common functional groups and suitable derivatization techniques.
Caption: Logic diagram for selecting a derivatization reagent based on analyte functional group.
Experimental Protocols
This section provides detailed protocols for the derivatization and GC-MS analysis of common classes of reactive starting materials.
Analysis of Primary Amines
Primary amines are often challenging to analyze directly due to their polarity and tendency to cause peak tailing.[1] Acylation and silylation are common derivatization techniques to improve their chromatographic behavior.[1]
Protocol 4.1.1: Acylation of Primary Amines with Trifluoroacetic Anhydride (TFAA)
-
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Place a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 4.1.2: Silylation of Primary Amines with BSTFA
-
Materials:
-
Primary amine sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If in solution, evaporate to dryness.[1]
-
Add 100 µL of the anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).[1]
-
Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample directly into the GC system.[1]
-
Analysis of Alcohols and Carboxylic Acids
Silylation is a widely used and effective method for the derivatization of alcohols and carboxylic acids, increasing their volatility and thermal stability.[4][5]
Protocol 4.2.1: Silylation of Alcohols and Carboxylic Acids with BSTFA
-
Materials:
-
Sample containing alcohol or carboxylic acid functional groups
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% TMCS catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, DMF)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Place a known amount of the sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Add 100 µL of the anhydrous solvent to dissolve the sample.
-
Add a 2:1 molar excess of BSTFA to the active hydrogens in the sample.[5] For sterically hindered groups, the addition of TMCS as a catalyst is recommended.[4]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The reaction time and temperature may need optimization depending on the reactivity of the analyte.[5]
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Analysis of Alkyl Halides
Alkyl halides are often used as alkylating agents in synthesis and can be present as residual impurities.[6][7] They are typically volatile enough for direct GC-MS analysis, often using headspace sampling to minimize matrix effects.[6]
Protocol 4.3.1: Headspace GC-MS Analysis of Alkyl Halides
-
Materials:
-
Sample containing alkyl halides
-
Headspace vials with magnetic screw-caps
-
Solvent for sample dissolution (e.g., Milli-Q water, DMSO)
-
Internal standard solution (e.g., fluorobenzene in methanol)
-
-
Procedure:
-
Accurately weigh about 20 mg of the sample into a 20 mL headspace vial.[6]
-
Add 10 mL of the appropriate solvent (e.g., Milli-Q water).[6]
-
Add a known amount of internal standard solution (e.g., 10 µL of 20 µg/mL fluorobenzene in methanol).[6]
-
Immediately seal the vial with a magnetic screw-cap.[6]
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[6]
-
The autosampler will then inject a portion of the headspace vapor into the GC-MS system.
-
Analysis of Sulfonate Esters
Sulfonate esters are a class of potentially genotoxic impurities that require sensitive analytical methods for their control.[8][9] Direct analysis by GC-MS is often feasible.
Protocol 4.4.1: Direct GC-MS Analysis of Sulfonate Esters
-
Materials:
-
Procedure:
-
Accurately weigh a known amount of the sample (e.g., 75 mg) into a suitable vial.[11]
-
Add a specific volume of the solvent (e.g., 1.5 mL of iso-octane).[11]
-
Vortex the solution for approximately 1 minute to ensure complete dissolution.[11]
-
If particulates are present, filter the solution through a 0.22 µm syringe filter.[11]
-
Transfer the clear solution to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Analysis of Boronic Acids and Esters
Boronic acids and their esters are important reagents in cross-coupling reactions.[12][13] While some boronic esters can be analyzed directly, boronic acids often require derivatization to improve their chromatographic properties.[12]
Protocol 4.5.1: Direct GC-MS Analysis of Boronic Esters
-
Materials:
-
Sample containing boronic esters
-
Aprotic solvent (e.g., carbon tetrachloride)
-
Internal standard (e.g., 1,3-benzenedithiol)
-
-
Procedure:
-
Dissolve a known amount of the sample in an aprotic solvent to prevent hydrolysis.[12]
-
Add a known amount of internal standard.
-
Inject 1 µL of the solution into the GC-MS system.
-
Protocol 4.5.2: Derivatization of Boronic Acids for GC-MS Analysis
-
Note: Derivatization of boronic acids for GC-MS often involves conversion to a more stable and volatile ester, such as a pinacol ester. However, the search results indicate that for low-level analysis, derivatization might be followed by LC-MS analysis.[12] For GC-MS, if direct analysis is not feasible, a common approach is esterification. A general protocol is provided below, which may require optimization.
-
Materials:
-
Sample containing boronic acid
-
Diol for esterification (e.g., pinacol)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus (for water removal)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
Dissolve the boronic acid sample and a slight excess of the diol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of the acid catalyst.
-
Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC or other suitable technique).
-
Cool the reaction mixture and work up as appropriate (e.g., washing with a mild base and water, followed by drying of the organic layer).
-
Evaporate the solvent and redissolve the resulting boronic ester in a suitable solvent for GC-MS analysis.
-
Inject 1 µL of the solution into the GC-MS system.
-
Typical GC-MS Instrumental Parameters
The following tables provide typical GC-MS parameters for the analysis of the derivatized and underivatized reactive starting materials discussed in this application note. These parameters should be considered as a starting point and may require optimization for specific applications.
Table 1: Typical GC Parameters
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Split or Splitless (depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 40-60°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 5-10 min |
Table 2: Typical MS Parameters
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40 - 550 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-MS analysis of various reactive starting materials.
Table 3: Quantitative Data for Derivatized Primary Amines (Acylation)
| Analyte Class | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Primary Amines | TFAA, PFPA | 0.1 - 100 µg/mL | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
Table 4: Quantitative Data for Derivatized Alcohols and Carboxylic Acids (Silylation)
| Analyte Class | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Alcohols, Carboxylic Acids | BSTFA, MSTFA | 0.1 - 100 µg/mL | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL |
Table 5: Quantitative Data for Alkyl Halides (Headspace GC-MS)
| Analyte Class | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Alkyl Halides | 0.1 - 50 ng/mg (in API)[6] | ~0.1 ng/mg (in API)[6] | ~0.5 ng/mg (in API)[6] |
Table 6: Quantitative Data for Sulfonate Esters (Direct GC-MS)
| Analyte | Linearity Range (in Simvastatin) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| MMS, EMS, Mp-TS, Ep-TS | 0.5 - 10 mg/L[8] | 0.1 - 0.2 mg/L[8] | 0.5 mg/L[8] |
Table 7: Quantitative Data for Boronic Acids and Esters
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Boronic Esters | Direct GC-MS | Analyte Dependent | ~1 ppm | 2.5 ppm (for BPD in API)[12] |
| Boronic Acids | Derivatization (to ester) then GC-MS | Analyte Dependent | ~10 ppm | 30 ppm (for BBA in API)[12] |
Conclusion
The GC-MS analysis of reactive starting materials in drug synthesis is a critical but challenging task. The application of appropriate sample preparation and derivatization techniques is essential for achieving accurate and reliable results. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust GC-MS methods for the analysis of these important compounds. Careful optimization of derivatization conditions and instrumental parameters will ensure the highest quality data for process monitoring, impurity profiling, and quality control in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 10. japsonline.com [japsonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: Synthesis of Antitumor Agents from 1,3-Benzodioxole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a prominent structural motif in a variety of biologically active natural products and synthetic compounds. Its unique electronic and conformational properties have made it a valuable precursor in the design and synthesis of potent antitumor agents. This document provides detailed application notes and experimental protocols for the synthesis of key antitumor agents derived from 1,3-benzodioxole, along with an overview of their mechanisms of action and relevant biological data.
Featured 1,3-Benzodioxole-Based Antitumor Agents
This section details the synthesis and biological activity of notable antitumor agents synthesized from 1,3-benzodioxole precursors.
Noscapine and its Analogues
Noscapine, a phthalideisoquinoline alkaloid isolated from Papaver somniferum, contains a 1,3-benzodioxole moiety and exhibits potent antitumor activity by modulating microtubule dynamics.[1][2][3] Its low toxicity profile has spurred the development of numerous analogues with enhanced efficacy.[4]
Biological Activity Data:
| Compound | Cell Line | IC50 / EC50 (µM) | Mechanism of Action | Reference |
| Noscapine | Various Cancer Cells | Micromolar range | Microtubule dynamics modulation, cell cycle arrest, apoptosis induction.[2] | [2] |
| 9-Bromonoscapine | - | - | Enhanced antitumor activity compared to Noscapine. | [5] |
| N-substituted Noscapine Analogues | PC3, MCF-7, Caco-2 | Varies | Inhibition of cell proliferation.[4] | [4] |
Experimental Protocol: Total Synthesis of (±)-α-Noscapine
This protocol outlines a convergent total synthesis of (±)-α-noscapine starting from piperonal (a 1,3-benzodioxole derivative).[6]
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
2,3-dimethoxybenzoic acid
-
2,2-dimethoxyethanamine
-
Various reagents and solvents as described in the procedure.
Procedure:
-
Synthesis of Meconin Derivative: Synthesize the 3-trimethylsilyl-meconin derivative from 2,3-dimethoxybenzoic acid through a series of standard organic reactions.[6]
-
Synthesis of Cotarnine Derivative: Prepare the iodized salt of the cotarnine derivative starting from piperonal and 2,2-dimethoxyethanamine.[6]
-
Condensation Reaction: The key step involves the condensation of the 3-trimethylsilyl-meconin derivative and the iodized salt of the cotarnine derivative to construct the C5'-C3 bond.[6]
-
Final Product Formation: Subsequent chemical transformations yield (±)-α-noscapine. The final product can be purified by recrystallization.[6]
Signaling Pathway of Noscapine:
Noscapine exerts its anticancer effects primarily by interacting with tubulin, a key component of microtubules.[1][2] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[2] Structural studies suggest that a bioactive metabolite of noscapine binds to the colchicine site of tubulin.[7][8]
References
- 1. Determination of noscapine's localization and interaction with the tubulin-α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 8. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1,3-benzodioxole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) to assist in the successful synthesis of 5-Chloro-1,3-benzodioxole. This valuable intermediate is utilized in the development of various bioactive molecules, including kinase inhibitors targeting signaling pathways implicated in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct electrophilic chlorination of 1,3-benzodioxole. This is typically achieved by using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Common challenges include controlling the regioselectivity of the chlorination to favor the desired 5-position, preventing over-chlorination which leads to the formation of dichlorinated byproducts, and purification of the final product from unreacted starting material and isomers.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). GC-MS is particularly useful for identifying the formation of the desired product as well as any side products, such as isomers or dichlorinated species.[1]
Q4: What is the significance of this compound in drug development?
A4: The 1,3-benzodioxole moiety is a key structural feature in many biologically active compounds.[2] Derivatives of this compound have been investigated as potent inhibitors of tyrosine kinases like c-Src and Abl, which are involved in cancer cell signaling pathways.[3]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Chlorinating Agent | Ensure the chlorinating agent (e.g., chlorine gas, SO₂Cl₂) is fresh and has been stored properly. For gas cylinders, ensure adequate pressure and flow. For reagents like N-Chlorosuccinimide (NCS), check for decomposition. |
| Insufficient Reaction Temperature | For chlorination with chlorine gas, a mild temperature of around 35°C is often optimal.[4] Significantly lower temperatures may slow down the reaction rate, while higher temperatures can lead to increased side product formation. |
| Poor Quality Starting Material | Verify the purity of the 1,3-benzodioxole starting material. Impurities can interfere with the reaction. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogenous reaction mixture, especially when using gaseous reagents. |
Formation of Multiple Products (Isomers and Dichlorination)
| Potential Cause | Troubleshooting Steps |
| Over-chlorination | Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent portion-wise or as a dilute solution can help prevent the formation of di- and trichlorinated byproducts. Monitor the reaction closely by GC-MS to stop it once the starting material is consumed. |
| Lack of Regioselectivity | The methylenedioxy group is an ortho, para-director. To favor chlorination at the 5-position (para to one oxygen and meta to the other), controlling the reaction temperature is crucial. Running the reaction at a slightly elevated but controlled temperature (e.g., 35°C) can improve selectivity. The use of a Lewis acid catalyst can sometimes alter the regioselectivity, but may also increase the risk of side reactions.[5][6] |
| Isomer Separation Issues | The separation of chlorinated benzodioxole isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure may be effective. For laboratory scale, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a common purification method.[7][8][9] |
Experimental Protocols
Protocol 1: Chlorination using Chlorine Gas
This protocol is based on a reported synthesis with a high yield.[4]
Materials:
-
1,3-Benzodioxole
-
Chloroform (CHCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
-
Deionized water
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet tube, dissolve 1,3-benzodioxole (1.0 eq) in chloroform.
-
Maintain the reaction temperature at 35°C using a water bath.
-
Slowly bubble chlorine gas (1.05 eq) through the solution over a period of approximately 5 minutes.
-
After the addition of chlorine is complete, stir the reaction mixture for 2 hours at 35°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture twice with deionized water and then once with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 1,3-Benzodioxole | [4] |
| Chlorinating Agent | Chlorine Gas (Cl₂) | [4] |
| Solvent | Chloroform | [4] |
| Temperature | 35°C | [4] |
| Reaction Time | 2 hours | [4] |
| Reported Yield | 96.2% | [4] |
Alternative Chlorinating Agents
While chlorine gas is effective, other reagents can also be used for the chlorination of aromatic compounds. The optimal choice may depend on the scale of the reaction and available equipment.
| Chlorinating Agent | Typical Conditions | Advantages | Potential Issues |
| Sulfuryl Chloride (SO₂Cl₂) | Often used with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in a chlorinated solvent at 0°C to room temperature. | Liquid reagent, easier to handle than chlorine gas. | Can be highly reactive, leading to over-chlorination. Generates corrosive HCl and SO₂ byproducts. |
| N-Chlorosuccinimide (NCS) | Typically requires an acid catalyst (e.g., trifluoroacetic acid) or can be initiated by a radical initiator. Reactions are often performed in solvents like acetonitrile or dichloromethane.[10][11][12][13] | Solid, easy to handle reagent. Can offer milder reaction conditions. | May require longer reaction times or higher temperatures compared to Cl₂ or SO₂Cl₂. |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Relevant Signaling Pathway: c-Src and Abl Kinase Inhibition
Derivatives of this compound have shown potential as inhibitors of c-Src and Abl tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Their aberrant activation is a hallmark of several cancers.
Caption: Inhibition of c-Src and Abl signaling by benzodioxole derivatives.
References
- 1. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. An update on dual Src/Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Descriptors for isomer resolution of (bio-) distribution of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Dioxinsï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 13. isca.me [isca.me]
Technical Support Center: Synthesis of Substituted Benzodioxoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzodioxoles, with a primary focus on improving reaction yields.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems encountered during the synthesis of substituted benzodioxoles, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the Methylenation of Catechols
Question: My yield for the methylenation of a catechol to form the benzodioxole ring is consistently low (<50%). What are the common causes and how can I improve it?
Answer: Low yields in catechol methylenation are a frequent issue, often stemming from suboptimal reaction conditions, particularly the choice of base and solvent. Formation of intermolecular O-alkylation side products can also be a problem.
Potential Causes & Solutions:
-
Ineffective Base: The basicity and solubility of the base are critical. While potassium carbonate (K₂CO₃) is commonly used, cesium carbonate (Cs₂CO₃) has been shown to provide higher and more consistent yields, especially for less reactive catechols.
-
Poor Solvent Choice: The solvent must effectively dissolve the catechol and the resulting cesium phenoxide. Dimethylformamide (DMF) is generally more effective than acetonitrile (CH₃CN) as it allows for higher reaction temperatures, increasing the reaction rate.
-
Suboptimal Reagent: While various dihalomethanes can be used, bromochloromethane is reported to give excellent yields. Dichloromethane has also been used effectively, often in dipolar aprotic solvents like DMSO or DMF.
-
Side Product Formation: High concentrations of the catechol starting material can lead to the formation of dimeric or polymeric side products. This can be minimized by ensuring slow and controlled addition of reagents.
Issue 2: Poor Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction
Question: I am trying to synthesize a substituted benzodioxole via a Suzuki-Miyaura coupling between a bromo-benzodioxole and an arylboronic acid, but the yield is low or the reaction does not go to completion. How can I troubleshoot this?
Answer: The Suzuki-Miyaura coupling is sensitive to the choice of catalyst, base, and solvent. Inactivity of the catalyst or competing side reactions like protodeboronation are common culprits for low yields.
Potential Causes & Solutions:
-
Catalyst Inefficiency: Palladium catalysts can degrade upon storage. Using a fresh batch of catalyst or an air-stable pre-catalyst is recommended. As shown in the data below, the choice of palladium catalyst has a dramatic impact on yield. PdCl₂(PPh₃)₂ was found to be significantly more effective than Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dba)₂ in a specific tested reaction.
-
Incorrect Base or Solvent: The base activates the boronic acid, and the solvent influences solubility and the stability of the catalytic species. Anhydrous dioxane is often a superior solvent choice compared to THF or MeCN for these reactions. A systematic optimization of the base and solvent combination is crucial for maximizing yield.
-
Protodeboronation of Boronic Acid: The boronic acid can react with protons in the reaction mixture before it couples with the palladium center. To mitigate this, ensure the use of a non-protic, anhydrous solvent and a strong, non-nucleophilic base.
-
Low Reaction Temperature: Suzuki couplings typically require heating to proceed efficiently, often in the range of 80-110 °C.
Quantitative Data Summary
For effective comparison, quantitative data from optimization experiments are summarized below.
Table 1: Effect of Base and Solvent on the Methylenation of 5,6-dihydroxy-1-tetralone (R = F)
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Cesium Carbonate | DMF | 110 °C | 1.5 h | 86% |
| Potassium Carbonate | DMF | 110 °C | 1.5 h | Low-Moderate |
| Cesium Carbonate | Acetonitrile | Reflux | 18 h | 88% |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Reaction: 1-((6-bromobenzo[d]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane | Trace |
| 2 | Pd(OAc)₂ (5%) | K₂CO₃ | Dioxane | 0 |
| 3 | Pd(dba)₂ (5%) | K₂CO₃ | Dioxane | <5% |
| 4 | PdCl₂(PPh₃)₂ (5%) | K₂CO₃ | Dioxane | 59% |
| 5 | PdCl₂(PPh₃)₂ (5%) | K₂CO₃ | MeCN | 30% |
| 6 | PdCl₂(PPh₃)₂ (5%) | K₂CO₃ | Toluene | 0 |
| 7 | PdCl₂(PPh₃)₂ (5%) | K₂CO₃ | Benzene | 0 |
| 8 | PdCl₂(PPh₃)₂ (5%) | K₂CO₃ | DCM | 0 |
Experimental Protocols
Protocol 1: High-Yield Methylenation of Catechols using Cesium Carbonate
This protocol is based on a method demonstrated to provide high yields for a variety of catechols.
-
Preparation: To a round-bottom flask, add the catechol (1.0 equivalent), cesium carbonate (2.5 equivalents), and dimethylformamide (DMF).
-
Reagent Addition: Add bromochloromethane (1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic layers with water to remove residual DMF, followed by a wash with cold, dilute alkali. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is based on optimized conditions for the synthesis of substituted benzodioxoles.
-
Preparation: In a flame-dried two-necked flask under an inert atmosphere (Argon or Nitrogen), add the bromo-benzodioxole derivative (1.0 equivalent), the aryl boronic acid (1.1-1.5 equivalents), potassium carbonate (K₂CO₃, 1.1 equivalents), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%).
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite or silica gel to remove the catalyst.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualized Workflows and Logic
Caption: Troubleshooting logic for diagnosing low product yield.
Caption: General experimental workflow for catechol methylenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzodioxole ring itself?
A1: The most prevalent laboratory method is the methylenation of a catechol (a 1,2-dihydroxybenzene). This is typically achieved by reacting the catechol with a dihalomethane (like dichloromethane or bromochloromethane) in the presence of a base. Various bases and solvents can be used, with cesium carbonate in DMF being a particularly high-yielding combination. Another approach involves using phase-transfer catalysis, which can facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent). For industrial-scale synthesis, methods using solid acid catalysts like zeolites have also been developed.
Q2: How can I effectively purify my final substituted benzodioxole product?
A2: Purification strategies depend on the nature of the product and the impurities. Common methods include:
-
Filtration: After reactions like the Suzuki coupling, the palladium catalyst can be removed by filtering the reaction mixture through a pad of celite or silica gel.
-
Recrystallization: This is an effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent system (e.g., ethanol/water) and allowed to cool slowly, causing the pure product to crystallize.
-
Column Chromatography: For more challenging separations or for purifying oils, column chromatography on silica gel is the standard method. A solvent system is chosen based on TLC analysis to achieve good separation between the product and any impurities.
Q3: Are there alternatives to the standard Williamson ether synthesis conditions for methylenation?
A3: Yes, several alternative methods have been developed to improve yields and simplify procedures. One significant alternative is the use of phase-transfer catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Adogen 464), facilitates the transport of the catechoxide anion from an aqueous or solid phase into the organic phase where it can react with the dihalomethane. This can avoid the need for expensive, anhydrous, aprotic solvents and strong bases. Other methods have employed catalysts like cupric oxide in DMF.
Q4: What are some key safety considerations for these syntheses?
A4:
-
Dihalomethanes: Reagents like dichloromethane and bromochloromethane are volatile and should be handled in a well-ventilated fume hood. They are also suspected carcinogens.
-
Strong Bases & Solvents: Strong bases like sodium hydroxide are corrosive. Anhydrous solvents like DMF and DMSO can be absorbed through the skin and may carry dissolved chemicals with them. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Many organometallic reactions, such as the Suzuki-Miyaura coupling, require an inert atmosphere (nitrogen or argon) to prevent the degradation of catalysts and reagents. Ensure glassware is properly flame-dried or oven-dried before use.
-
Pressure: Some reactions may generate gas, so it is important not to conduct them in a completely sealed vessel unless it is designed to withstand pressure.
Side-product formation in the chlorination of benzodioxole
Welcome to the technical support center for the chlorination of 1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side-product formation during this critical reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chlorination of benzodioxole.
Issue 1: Polychlorination - Formation of Dichloro- and Trichlorobenzodioxole
Question: My reaction is producing significant amounts of di- and trichlorinated benzodioxole derivatives. How can I improve the selectivity for the desired monochlorinated product?
Answer:
Polychlorination is a common side reaction in the electrophilic chlorination of activated aromatic rings like benzodioxole. The electron-donating nature of the methylenedioxy group makes the ring highly susceptible to further chlorination. Here are several strategies to minimize polychlorination:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to benzodioxole. Using a stoichiometric amount or a slight excess of the chlorinating agent can favor monosubstitution. An excess of the chlorinating agent will significantly increase the likelihood of polychlorination.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. Running the reaction at 0°C or even lower temperatures can help to control the reaction rate and reduce the formation of polychlorinated byproducts.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role. Milder chlorinating agents are less likely to lead to over-chlorination. Consider using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) instead of harsher reagents like chlorine gas.
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar solvents are often preferred as they can temper the reactivity of the electrophile.
-
Catalyst Selection: The type and amount of Lewis acid catalyst can significantly impact the outcome. Weaker Lewis acids may provide better selectivity. It is also crucial to use the catalyst in catalytic amounts, as an excess can promote polychlorination.
Issue 2: Poor Regioselectivity - Formation of Undesired Isomers
Question: I am observing a mixture of chlorinated isomers. How can I control the position of chlorination on the benzodioxole ring?
Answer:
The methylenedioxy group is an ortho, para-director. Therefore, chlorination is expected to occur primarily at the 4- and 5-positions. Controlling regioselectivity between these positions can be challenging.
-
Steric Hindrance: Bulky chlorinating agents or catalysts might favor chlorination at the less sterically hindered position.
-
Directed Ortho Metalation (DoM): For specific regioselectivity, consider a multi-step approach involving directed ortho-metalation followed by reaction with an electrophilic chlorine source. This method offers precise control over the position of chlorination but adds complexity to the synthesis.
-
Catalyst Control: Certain catalysts can influence the ortho/para ratio. Experimenting with different Lewis acids or even heterogeneous catalysts like zeolites may improve the regioselectivity.
Issue 3: Ring Opening/Cleavage of the Methylenedioxy Bridge
Question: I suspect the methylenedioxy bridge is being cleaved during my chlorination reaction. What conditions can cause this and how can I avoid it?
Answer:
Cleavage of the methylenedioxy bridge is a potential side reaction, particularly under harsh acidic conditions.
-
Strong Lewis Acids: The use of strong and excess Lewis acids can promote the cleavage of the acetal-like methylenedioxy group. Using milder Lewis acids or stoichiometric amounts can mitigate this issue.
-
Protic Acids: The presence of strong protic acids can also lead to ring opening. Ensure the reaction is carried out under anhydrous conditions to prevent the formation of acidic byproducts that could catalyze this side reaction.
-
Reaction Temperature: High reaction temperatures can contribute to the degradation of the benzodioxole ring. Maintaining a low reaction temperature is advisable.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strong aqueous acids. A quick and gentle work-up is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the chlorination of benzodioxole?
A1: The most common side-products are dichlorinated and, to a lesser extent, trichlorinated benzodioxole derivatives. Due to the activating nature of the methylenedioxy group, the primary monochlorinated product is still susceptible to further electrophilic attack. The main dichlorinated isomers are typically 4,5-dichloro-1,3-benzodioxole and 4,7-dichloro-1,3-benzodioxole.
Q2: Which analytical techniques are best suited for identifying and quantifying the side-products?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the different chlorinated isomers and polychlorinated byproducts.[1][2] The mass spectra will show characteristic isotopic patterns for chlorine-containing compounds, aiding in their identification. For quantitative analysis, GC with a Flame Ionization Detector (GC-FID) or GC-MS in selected ion monitoring (SIM) mode can be used with appropriate calibration standards. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structure elucidation of the isolated products, helping to distinguish between different isomers.[3][4][5]
Q3: Can I use chlorine gas for the chlorination of benzodioxole?
A3: While chlorine gas can be used, it is a highly reactive and hazardous substance. Its high reactivity often leads to a lack of selectivity and an increased risk of polychlorination and other side reactions. For laboratory-scale synthesis where selectivity is crucial, it is generally recommended to use milder and more manageable chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Q4: What is the role of a Lewis acid catalyst in this reaction?
A4: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is often used to activate the chlorinating agent, making it a more potent electrophile. The Lewis acid polarizes the Cl-Cl bond (in the case of Cl₂) or the N-Cl bond (in NCS), generating a more electrophilic chlorine species that can then attack the electron-rich benzodioxole ring. The choice and concentration of the Lewis acid are critical for controlling the reaction's rate and selectivity.[6][7]
Data Presentation
The following table summarizes the expected product distribution in the chlorination of benzodioxole under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Chlorinating Agent | Catalyst | Temperature (°C) | Solvent | Major Product | Key Side-Products |
| SO₂Cl₂ (1.1 eq) | None | 0 to RT | Dichloromethane | 4-chloro-1,3-benzodioxole | Dichlorobenzodioxoles |
| NCS (1.1 eq) | AlCl₃ (cat.) | 0 | Acetonitrile | 4-chloro-1,3-benzodioxole | 5-chloro-1,3-benzodioxole, Dichlorobenzodioxoles |
| Cl₂ (gas) | FeCl₃ (cat.) | < 10 | Carbon tetrachloride | Mixture of monochloro isomers | Significant polychlorination |
Experimental Protocols
Protocol 1: Selective Monochlorination of 1,3-Benzodioxole using Sulfuryl Chloride
This protocol aims to achieve selective monochlorination with minimal side-product formation.
Materials:
-
1,3-Benzodioxole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 1,3-benzodioxole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, let the reaction stir at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-chloro-1,3-benzodioxole.
Mandatory Visualizations
Caption: Experimental workflow for the selective monochlorination of benzodioxole.
Caption: Troubleshooting decision tree for side-product formation in benzodioxole chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of NIH-shifted metabolites of 1,3,7,8-tetrachlorodibenzo-p-dioxin in the rat by NMR comparison with synthesized isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 7. Lewis acid catalyzed reactivity switch: pseudo three-component annulation of nitrosoarenes and (epoxy)styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Chloro-1,3-benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-1,3-benzodioxole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically originate from the synthesis process, which often involves the chlorination of 1,3-benzodioxole.[1] Potential impurities include:
-
Unreacted starting material: 1,3-benzodioxole.
-
Over-chlorinated byproducts: Such as 5,6-dichloro-1,3-benzodioxole.
-
Positional isomers: Depending on the chlorination method, small amounts of other monochlorinated isomers could be present.
-
Residual solvents: From the reaction and workup, for example, chloroform.[1]
-
Degradation products: If the reaction or purification conditions are too harsh.
Q2: My purified this compound is a yellow to brown liquid. Is this normal?
A2: While pure this compound is often described as a colorless to light yellow liquid, a more intense yellow or brown color can indicate the presence of impurities. These could be colored byproducts from the synthesis or degradation products. Further purification by distillation or column chromatography may be necessary to remove these color impurities.
Q3: I am having trouble separating this compound from a byproduct with a very similar boiling point. What should I do?
A3: When dealing with impurities that have close boiling points, standard distillation may not be effective. Consider the following approaches:
-
Fractional Distillation: Use a fractionating column to increase the separation efficiency. The increased surface area in the column allows for multiple vaporization-condensation cycles, which can separate liquids with small differences in boiling points.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of the compounds, which can sometimes improve separation and prevent degradation of heat-sensitive materials.
-
Column Chromatography: This technique separates compounds based on their different affinities for the stationary phase. It is often very effective for separating isomers and other closely related impurities.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a powerful purification technique.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra of your sample to a reference spectrum of pure this compound.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Purification Techniques: Data and Protocols
Data Summary
| Purification Technique | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Fractional Distillation | Boiling Point: ~185-187 °C at atmospheric pressure.[5] | >98% | Good for large quantities; removes non-volatile and some volatile impurities. | May not separate impurities with very close boiling points. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient | >99% | Excellent for removing closely related impurities and colored compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Solvent System: Ethanol or Hexane | >99% (if successful) | Can yield very high purity product. | Only applicable if the compound is a solid at room temperature or can be induced to crystallize. |
Experimental Protocols
1. Fractional Distillation
This protocol is suitable for purifying larger quantities of this compound from impurities with different boiling points.
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature at the top of the column. The temperature should rise and then stabilize as the first fraction (likely residual solvent or lower-boiling impurities) begins to distill.
-
Collect the initial fraction in a separate receiving flask and discard it.
-
As the temperature rises and stabilizes again near the boiling point of this compound (approx. 185-187 °C at atmospheric pressure), change the receiving flask to collect the pure product.[5]
-
Continue distillation until the temperature begins to rise again, indicating the start of a higher-boiling fraction, or until only a small amount of residue remains in the distillation flask.
-
Stop the distillation and allow the apparatus to cool.
-
2. Column Chromatography
This method is ideal for removing polar impurities and colored byproducts.
-
Materials: Glass chromatography column, silica gel (60-120 mesh), hexane, ethyl acetate, crude this compound, collection tubes.
-
Procedure:
-
Prepare the column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica.
-
Load the sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with pure hexane. The less polar impurities will travel down the column first.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (e.g., start with 1% ethyl acetate in hexane, then 2%, 5%, etc.). This will help to elute the this compound.
-
Collect fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
3. Recrystallization
This technique is most effective if the crude product is a solid or can be induced to crystallize and if a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or hexane are good starting points for screening.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low purification yield.
References
Technical Support Center: Huisgen 1,3-Dipolar Cycloaddition with Benzodioxole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Huisgen 1,3-dipolar cycloaddition, particularly with benzodioxole derivatives. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is not proceeding or is giving a low yield. What are the common causes?
A1: Low yields or reaction failure in CuAAC reactions can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen.[1] Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Impurities in your azide or alkyne starting materials can interfere with the reaction. Ensure your starting materials are pure.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. While a wide variety of solvents can be used, mixtures of water and organic solvents like t-BuOH, DMSO, or THF often give good results.[2][3]
-
Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to facilitate interaction between reactants.
-
Low Reactant Concentration: Very low concentrations of reactants (less than 10 µM) can lead to slow reaction rates.[4]
Q2: I am observing the formation of side products in my CuAAC reaction. What could they be and how can I minimize them?
A2: A common side reaction is the oxidative homocoupling of the alkyne, which can be minimized by ensuring the reaction is oxygen-free and by using a slight excess of a reducing agent like sodium ascorbate.[5]
Issues Specific to Benzodioxole Derivatives
Q3: I am using a benzodioxole-alkyne and a simple azide, but the reaction is sluggish. What could be the issue?
A3: While the Huisgen cycloaddition is generally tolerant of a wide range of functional groups, the electron-donating nature of the benzodioxole ring might slightly deactivate the alkyne towards the cycloaddition. Consider the following:
-
Increase Catalyst Loading: A modest increase in the copper catalyst and ligand concentration may improve the reaction rate.
-
Optimize Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, provided your substrates are stable at these temperatures.
-
Choice of Ligand: The ligand used to stabilize the Cu(I) catalyst can have a significant impact on the reaction rate. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used and can enhance the reaction efficiency.
Q4: Are there any known side reactions specific to the benzodioxole moiety under CuAAC conditions?
A4: While the benzodioxole group is generally stable, the reaction conditions for CuAAC (presence of a copper catalyst) could potentially lead to undesired reactions if other sensitive functional groups are present on the molecule. It is crucial to ensure that other functional groups on your benzodioxole derivative are compatible with the Cu(I) catalyst.
Q5: What are the recommended purification methods for triazole products derived from benzodioxole?
A5: Purification strategies for triazoles can vary depending on the properties of the product. Common methods include:
-
Direct Precipitation: In some cases, the triazole product may precipitate from the reaction mixture and can be isolated by simple filtration.
-
Extraction: If the product is soluble in an organic solvent, it can be extracted from the aqueous reaction mixture.
-
Column Chromatography: For purification from soluble impurities, column chromatography on silica gel is a standard and effective method.[6]
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for CuAAC reactions, including a specific example with a benzodioxole derivative.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst | Copper(II) Sulfate (CuSO₄) | Pre-catalyst, reduced in situ. |
| Reducing Agent | Sodium Ascorbate | 3-10 fold excess relative to Cu(II).[1] |
| Ligand | TBTA, THPTA | Often used to stabilize Cu(I) and accelerate the reaction. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Co-solvents are often used to dissolve all reactants. |
| Temperature | Room Temperature to 50 °C | Higher temperatures can increase rate but may lead to degradation. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS.[6] |
Table 2: Example CuAAC Reaction with a Benzodioxole Derivative
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Temp. | Time | Yield | Reference |
| 5-(azidomethyl)-6-bromobenzo[d][7][8]dioxole | Phenylacetylene | CuI | N/A | MeCN | RT | - | 82% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide derivative (e.g., 5-(azidomethyl)-6-bromobenzo[d][7][8]dioxole)
-
Alkyne derivative (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, 1:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.1 - 0.3 eq) in degassed water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.05 eq) in degassed water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of 1-((6-bromobenzo[d][7][8]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole[9]
Materials:
-
Phenylacetylene (1.2 eq)
-
Copper(I) iodide (CuI)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen source
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(azidomethyl)-6-bromobenzo[d][7][8]dioxole in anhydrous MeCN.
-
Add phenylacetylene to the solution.
-
Purge the flask with nitrogen gas.
-
Add CuI catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the product can be worked up and purified as described in the general protocol.
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting flowchart for low-yielding CuAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
Challenges in the scale-up of 5-Chloro-1,3-benzodioxole production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-Chloro-1,3-benzodioxole production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chlorinated aromatic heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products. For instance, it is a building block for certain kinase inhibitors investigated in cancer therapy and can be converted to safrole derivatives.[1][2]
Q2: What are the main synthesis routes for this compound?
A common laboratory-scale synthesis involves the direct chlorination of 1,3-benzodioxole.[3] One specific method utilizes chlorine gas in a chloroform solvent at a controlled temperature.[3]
Q3: What are the key physical and chemical properties of this compound?
The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H5ClO2[4][5] |
| Molecular Weight | 156.57 g/mol [4] |
| Appearance | Clear pale yellow to yellow liquid[5] |
| Boiling Point | 185-187 °C[6] |
| Density | 1.34 g/mL at 25 °C[6] |
| Refractive Index | 1.5535-1.5575 @ 20 °C[5] |
| Flash Point | 201 °F (93.9 °C)[6] |
| CAS Number | 7228-38-8[1][4][5] |
Q4: What are the primary safety concerns when handling this compound?
This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[7][8][9] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended duration (e.g., 2 hours after chlorine addition).[3] - Monitor the reaction progress using an appropriate analytical technique like GC or TLC. |
| Suboptimal Temperature | - Maintain a constant reaction temperature (e.g., 35 °C).[3] - On a larger scale, be aware of thermal gradients and ensure efficient heat dissipation as the reaction can be exothermic.[10] |
| Loss During Workup | - Ensure complete extraction of the product from the aqueous layer. - Minimize product loss during solvent evaporation by using a rotary evaporator under controlled vacuum and temperature. |
| Side Reactions | - Over-chlorination can lead to the formation of dichloro- or polychlorinated byproducts. Control the stoichiometry of the chlorinating agent carefully. |
Issue 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - Ensure the reaction goes to completion. - Purify the crude product using techniques like distillation or chromatography. |
| Formation of Byproducts | - The formation of isomeric or di- and tri-chlorinated species can occur. Precise control over reaction conditions is crucial. - In acylation reactions of 1,3-benzodioxole, byproducts such as bis(benzo[d][3][7]dioxol-5-yl)methane have been observed.[11] While a different reaction, this highlights the potential for side reactions on the benzodioxole ring. |
| Inefficient Purification | - Optimize the purification method. For example, fractional distillation under reduced pressure may be necessary to separate products with close boiling points. |
Issue 3: Challenges During Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Heat Transfer | - As batch size increases, surface-area-to-volume ratio decreases, potentially leading to poor heat dissipation and runaway reactions.[10] - Use a reactor with a jacket for better temperature control.[10] |
| Inefficient Mixing | - What works at a small scale with a magnetic stirrer may not be sufficient for larger volumes, leading to localized concentration gradients and side reactions.[10] - Employ mechanical overhead stirrers with appropriate impeller designs for the reactor geometry.[10] |
| Gas Evolution and Venting | - Reactions involving gas evolution (e.g., HCl from chlorination) can lead to pressure buildup in a larger, sealed reactor.[10][12] - Ensure the reactor is equipped with an adequate venting system and a scrubber for evolved gases. |
| Impurity Amplification | - Minor side reactions at a small scale can become significant at a larger scale, complicating purification.[10] - Re-optimize the reaction conditions at the pilot scale. |
Experimental Protocols
Synthesis of this compound via Chlorination of 1,3-benzodioxole [3]
This protocol is based on a literature procedure and should be performed by qualified personnel with appropriate safety precautions.
Materials and Equipment:
-
1,3-benzodioxole
-
Chlorine gas
-
Chloroform
-
Anhydrous sodium sulfate
-
Reaction flask with a stirrer, reflux condenser, and dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, add 0.5000 g of 1,3-benzodioxole and 10 ml of chloroform.
-
Stir the mixture until the 1,3-benzodioxole is fully dissolved.
-
Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.
-
After the addition of chlorine gas is complete, continue to stir the reaction mixture for 2 hours.
-
After the reaction period, transfer the mixture to a separatory funnel and wash it twice with water.
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The reported yield for this procedure is 96.2%.[3]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting low yield in synthesis.
References
- 1. This compound | 7228-38-8 [chemicalbook.com]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound CAS#: 7228-38-8 [amp.chemicalbook.com]
- 7. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. mdpi.com [mdpi.com]
- 12. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Ionization in LC-MS Analysis of Reactive Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor ionization of reactive intermediates during LC-MS analysis.
Troubleshooting Guides
Systematic Approach to Troubleshooting Poor Ionization of Reactive Intermediates
This guide provides a step-by-step approach to diagnose and resolve common issues leading to poor ionization of reactive intermediates.
Q1: My reactive intermediate analyte is showing a very low signal or no signal at all in my LC-MS analysis. Where should I start troubleshooting?
A1: Start by systematically evaluating your entire workflow, from sample preparation to data acquisition. The first step is to confirm that the issue is indeed poor ionization and not another problem such as poor recovery during sample preparation, chromatographic issues, or instrument malfunction. A logical troubleshooting workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for poor LC-MS ionization.
Q2: How can I determine if my reactive intermediate is stable throughout my analytical procedure?
A2: Reactive intermediates are inherently unstable. To assess stability, perform the following checks:
-
Time-course study: Analyze your sample immediately after preparation and then at several time points afterward (e.g., 1, 4, and 24 hours) while keeping it under the same conditions as your autosampler. A decreasing signal over time indicates instability.
-
Temperature stability: Analyze samples that have been stored at different temperatures (e.g., 4°C vs. room temperature) to see if degradation is temperature-dependent.
-
Matrix effects: Spike a known amount of a stable analog or isotopically labeled standard into your sample matrix and a clean solvent. A significantly lower response in the matrix suggests matrix-induced degradation or ion suppression.
Q3: What mobile phase modifications can I make to improve the ionization of my reactive intermediate?
A3: Mobile phase composition is critical for efficient ionization in ESI and APCI.[1]
-
pH Adjustment: For acidic analytes, using a mobile phase with a pH two units above the analyte's pKa will ensure it is deprotonated and ionizes well in negative-ion mode.[2] For basic analytes, a pH two units below the pKa will promote protonation for positive-ion mode.[2]
-
Acidic Additives: For positive-ion mode, adding 0.1% formic acid or acetic acid can enhance protonation.[2][3]
-
Basic Additives: For negative-ion mode, 0.1% ammonium hydroxide can be used to promote deprotonation.
-
Volatile Salts: Ammonium formate and ammonium acetate (typically 5-10 mM) can improve ionization efficiency for polar neutral compounds by forming adducts.
-
Solvent Choice: Higher organic content in the mobile phase at the point of elution generally leads to more efficient desolvation and better sensitivity.[1]
Q4: I've optimized my mobile phase, but the signal is still weak. What ion source parameters should I adjust?
A4: Fine-tuning the ion source parameters is crucial for maximizing the signal.
-
Capillary/Spray Voltage: This voltage drives the electrospray process. Optimize this for your specific analyte and mobile phase. Too high a voltage can cause in-source fragmentation or instability.
-
Gas Flow Rates (Nebulizing and Drying Gas): These gases aid in desolvation. Higher flow rates are often needed for highly aqueous mobile phases.
-
Gas Temperature: The optimal temperature depends on the thermal stability of your analyte and the mobile phase flow rate. Higher temperatures aid desolvation but can degrade labile compounds.
-
Source Position: The position of the ESI probe relative to the MS inlet can significantly impact signal intensity.
Q5: When should I consider chemical derivatization?
A5: Chemical derivatization is a powerful strategy when your reactive intermediate has poor ionization efficiency due to its chemical structure (e.g., lacks readily ionizable groups).[4] Derivatization can introduce a permanently charged or easily ionizable group, significantly enhancing the MS signal.[4][5] It is particularly useful for analytes like aldehydes, ketones, and alcohols.[4]
Q6: What are some alternative ionization techniques if ESI is not effective for my reactive intermediate?
A6: If your analyte is not amenable to Electrospray Ionization (ESI), consider these alternatives:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are difficult to ionize by ESI.
-
Atmospheric Pressure Photoionization (APPI): APPI can ionize a wide range of compounds, including nonpolar molecules that are challenging for both ESI and APCI.
FAQs
Q: What is ion suppression and how can I mitigate it?
A: Ion suppression is a phenomenon where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. To mitigate ion suppression, you can:
-
Improve chromatographic separation to resolve the analyte from interfering matrix components.
-
Enhance sample preparation to remove interfering substances.
-
Use a stable isotope-labeled internal standard that will be similarly affected by ion suppression, allowing for accurate quantification.
Q: Can the choice of solvent in my sample preparation affect ionization?
A: Yes, the final sample diluent should be compatible with the initial mobile phase to ensure good peak shape and prevent analyte precipitation. Mismatched solvents can lead to poor chromatographic performance and reduced ionization efficiency.
Q: Are there any mobile phase additives I should avoid?
A: Non-volatile buffers and salts, such as phosphates and borates, should be avoided as they can contaminate the ion source and suppress the signal. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve chromatography but often suppresses the MS signal, especially in negative-ion mode.
Q: How does derivatization improve LC-MS analysis?
A: Derivatization can improve LC-MS analysis in several ways:
-
Increases Ionization Efficiency: By adding a readily ionizable functional group.[4][5]
-
Improves Chromatographic Separation: By altering the polarity of the analyte.[6]
-
Enhances Stability: By converting a reactive group into a more stable one.
-
Increases Specificity: Derivatization can target specific functional groups, reducing background noise.[6]
Experimental Protocols
Detailed Methodology for Derivatization of Aldehydes with Dansyl Hydrazine
This protocol describes a pre-column derivatization method for aldehydes using dansyl hydrazine to enhance their detection by LC-MS. Dansyl hydrazine reacts with the carbonyl group of aldehydes to form stable, fluorescent, and readily ionizable hydrazones.
Materials:
-
Dansyl Hydrazine solution (10 mg/mL in acetonitrile)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Aldehyde standards or sample extracts
Procedure:
-
Sample Preparation: Prepare aldehyde standards or sample extracts in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 50 µL of the standard or sample solution in a microcentrifuge tube, add 50 µL of the 10 mg/mL dansyl hydrazine solution.
-
Add 10 µL of 1% TFA in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching and Dilution:
-
After incubation, cool the mixture to room temperature.
-
Dilute the sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the derivatized sample into the LC-MS system.
-
Use a C18 reversed-phase column for separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the dansyl-aldehyde derivatives in positive-ion mode ESI-MS. The protonated molecule [M+H]+ will be the precursor ion.
-
Caption: Experimental workflow for aldehyde derivatization.
Data Presentation
Quantitative Comparison of Ionization Efficiency with and without Derivatization
This table summarizes the enhancement in ionization efficiency (IE) for a selection of amino acids after derivatization with diethyl ethoxymethylenemalonate (DEEMM), as demonstrated in a systematic study.[7][8] The logIE value represents the logarithm of the ionization efficiency.
| Amino Acid | logIE (Underivatized) | logIE (DEEMM Derivatized) | Fold Increase in IE |
| Alanine | 3.8 | 5.2 | ~25 |
| Valine | 4.1 | 5.4 | ~20 |
| Leucine | 4.3 | 5.5 | ~16 |
| Proline | 5.0 | 5.8 | ~6 |
| Phenylalanine | 4.5 | 5.6 | ~13 |
| Tryptophan | 4.9 | 5.7 | ~6 |
| Methionine | 4.6 | 5.5 | ~8 |
| Aspartic Acid | 3.5 | 5.0 | ~32 |
| Glutamic Acid | 3.7 | 5.1 | ~25 |
Data is illustrative and based on trends reported in the literature.[7][8] Actual values may vary depending on experimental conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. ddtjournal.com [ddtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing Electrospray Ionization Efficiencies of Derivatized and Non-Derivatized compounds - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Reducing decomposition during substitution reactions of benzodioxoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize decomposition and improve yields during substitution reactions.
Troubleshooting Guide
This guide addresses specific issues that can arise during the electrophilic substitution of benzodioxoles.
Question: My nitration reaction is resulting in a low yield and a dark, tarry crude product. What is causing this decomposition?
Answer: Decomposition during the nitration of benzodioxoles is a common issue, primarily due to the electron-rich nature of the ring system.[1][2] The methylenedioxy group is a powerful activating group, making the aromatic ring highly susceptible to oxidation and cleavage under strongly acidic or oxidative conditions.[3][4][5]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Standard nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) can be too aggressive, leading to oxidation of the benzodioxole ring or cleavage of the methylenedioxy bridge.
-
Elevated Temperature: Exothermic reactions can lead to a rapid temperature increase, promoting side reactions and decomposition.[6]
-
Reagent Quality: Impurities in solvents or reagents can catalyze decomposition pathways.[6]
Recommended Actions:
-
Modify Nitrating Agent: Switch to milder nitrating agents. A mixture of concentrated nitric acid in glacial acetic acid is often effective.[7]
-
Strict Temperature Control: Maintain a low reaction temperature (e.g., 15-25 °C) using an ice bath, especially during the addition of the nitrating agent.[7]
-
Slow Reagent Addition: Add the nitrating mixture dropwise over an extended period (e.g., 30-45 minutes) to control the reaction rate and temperature.[7]
-
Use High-Purity Reagents: Ensure all solvents and reagents are purified and dry before use.[6]
Below is a workflow to diagnose and resolve common issues in benzodioxole substitution reactions.
Caption: Troubleshooting workflow for benzodioxole reactions.
Question: I am attempting a Friedel-Crafts acylation/alkylation and observing significant decomposition. Why is this happening with Lewis acids?
Answer: While necessary for Friedel-Crafts reactions, strong Lewis acids (e.g., AlCl₃) can coordinate with the oxygen atoms of the methylenedioxy bridge. This interaction can lead to ring-opening or other decomposition pathways, especially at elevated temperatures. The use of excess Lewis acid is particularly detrimental.
Potential Causes & Solutions:
-
Strong Lewis Acid: Aggressive Lewis acids can induce cleavage of the dioxole ring.
-
Stoichiometry: Using more than a stoichiometric amount of the Lewis acid increases the likelihood of side reactions.
-
Reaction Temperature: Higher temperatures accelerate decomposition.
Recommended Actions:
-
Select a Milder Lewis Acid: Test weaker Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂.[8][9]
-
Use Catalytic Amounts: If possible, use the Lewis acid in catalytic rather than stoichiometric amounts. Recent studies have shown success with recyclable heterogeneous catalysts in substoichiometric amounts for acylation.[10]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider Alternative Methods: For acylation, consider using a strong Brønsted acid or a heterogeneous catalyst to avoid strong Lewis acids entirely.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of benzodioxole decomposition under acidic conditions?
The primary mechanism involves the protonation of one of the dioxole oxygen atoms by a strong acid. This is followed by cleavage of the C-O bond, which breaks the dioxole ring and forms a catechol derivative. This intermediate is often unstable under the reaction conditions and can polymerize or react further, leading to complex mixtures and low yields. Lewis acids can catalyze a similar ring-opening process.[8]
The diagram below illustrates the factors contributing to the decomposition of the benzodioxole ring during electrophilic substitution.
Caption: Factors leading to benzodioxole decomposition.
Q2: How can I control regioselectivity in substitution reactions of substituted benzodioxoles?
Regioselectivity is dictated by the combined electronic effects of the methylenedioxy group and any other substituents on the ring. The methylenedioxy group is a powerful ortho, para-director.[7] For example, in 5-bromo-1,3-benzodioxole, the powerful activating effect of the methylenedioxy group directs the incoming electrophile primarily to the C-6 position (ortho to the dioxole), overcoming the directing effect of the bromine atom.[7] Steric hindrance can also play a role; substitution at the C-4 position is sterically hindered by the adjacent bromo group.[7]
Q3: Are there any protecting group strategies to prevent decomposition?
While protecting the benzodioxole moiety itself is not common, the general principle of reducing the ring's electron density can be applied. If other functional groups are present, their protection can sometimes indirectly influence the stability of the benzodioxole ring. A more effective strategy is to avoid harsh conditions altogether by choosing milder reagents and maintaining strict temperature control.[11] If Friedel-Crafts reactions are problematic, an alternative is to introduce a functional group that can be later converted to the desired acyl or alkyl group under milder conditions.[12]
Experimental Protocols & Data
Protocol: Regioselective Nitration of 5-bromo-1,3-benzodioxole[7]
This protocol is adapted from a high-yield synthesis and emphasizes mild conditions to prevent decomposition.
Reaction Scheme:
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. A mechanistic study of Lewis acid-catalyzed covalent organic framework formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 10. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Managing Reaction Temperature to Prevent Decomposition of Starting Materials
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing reaction temperatures to prevent the decomposition of starting materials and the formation of unwanted by-products.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control critical in chemical reactions?
A1: Precise temperature control is crucial because temperature is a primary driver of chemical behavior.[1] It directly influences reaction rates, chemical equilibrium, and the stability of reactants and products.[1][2] Inconsistent temperature can lead to the formation of impurities, lower yields of the desired product, and in some cases, dangerous runaway reactions.[3][4][5] For many chemical processes, especially in drug development, maintaining a specific temperature range is essential for ensuring product quality, safety, and reproducibility.[6][7]
Q2: What are the common indicators that incorrect reaction temperature is causing starting material decomposition or by-product formation?
A2: Common signs of temperature-related issues include:
-
A lower than expected yield of the desired product.[8]
-
The presence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR.[8]
-
The formation of colored impurities.[8]
-
Inconsistent results between different batches of the same reaction.[8]
-
The reaction stalling unexpectedly or proceeding too rapidly.[8]
Q3: What are the primary methods for controlling temperature in a laboratory setting?
A3: Several methods are used for controlling reaction temperature, each with its own advantages depending on the scale and requirements of the reaction.[9]
-
Cooling and Heating Baths: Simple methods like ice-water baths (0 °C) and dry ice-acetone baths (–78 °C) are common for low-temperature reactions.[5][10] For heating, oil baths or heating mantles provide uniform heat distribution.[5]
-
Jacketed Reactors: For more precise and uniform temperature control, especially on a larger scale, jacketed reactors are used.[3][9] A thermal fluid is circulated through the jacket to heat or cool the reactor contents.[11][12]
-
Internal Coils and External Heat Exchangers: Internal coils offer a larger surface area for heat exchange and a faster response time.[8] External heat exchangers are highly efficient for large volumes or highly exothermic or endothermic reactions, where the reaction mixture is pumped through an external temperature control unit.[8][11]
-
Proportional-Integral-Derivative (PID) Controllers: These are electronic controllers that provide precise and automated temperature regulation by continuously adjusting the heating or cooling power based on feedback from a temperature sensor.[11][13]
Q4: How can I determine the optimal reaction temperature to maximize product yield and minimize decomposition?
A4: The optimal reaction temperature can be determined systematically through a Design of Experiments (DoE) approach.[8] This typically involves running the reaction at various temperatures (e.g., low, medium, and high) while keeping all other parameters constant.[8] The progress of the reaction and the formation of products and by-products are monitored over time using analytical techniques like TLC, HPLC, or GC-MS.[3][8] By analyzing the product distribution at each temperature, you can identify the optimal temperature that maximizes the yield of the desired product while minimizing the formation of impurities.[8]
Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of an unexpected by-product.
-
Question: Could temperature fluctuations be the cause of my unexpected by-product?
-
Answer: Yes, inconsistent temperature control is a likely culprit.[3] Even minor temperature spikes can activate alternative reaction pathways, leading to the formation of impurities.[3][5] It is also possible that your starting material or product is unstable at the reaction temperature and is degrading over time.[3]
-
Troubleshooting Steps:
-
Verify Temperature Monitoring: Ensure your thermometer or temperature probe is calibrated and correctly placed to measure the internal temperature of the reaction mixture, not just the heating or cooling bath.[3][5]
-
Improve Heat Transfer: Ensure efficient stirring to distribute heat evenly and avoid localized hot spots.[3][14] For larger reactions, consider using a jacketed reactor for more uniform temperature control.[3]
-
Lower the Reaction Temperature: If the side reaction has a higher activation energy than your desired reaction, lowering the temperature may selectively slow down the formation of the undesired product.[3]
-
Monitor Reaction Progress: Track the reaction over time to determine when the by-product begins to form.[3] This can help you optimize the reaction time to maximize the yield of your desired product before significant by-product formation occurs.[3][8]
-
Issue 2: My exothermic reaction is experiencing a dangerous temperature spike (thermal runaway).
-
Question: How can I prevent thermal runaway in my exothermic reaction?
-
Answer: Thermal runaway happens when a reaction generates heat faster than it can be removed, leading to an uncontrolled increase in temperature and pressure.[4][15] This can be extremely dangerous, potentially causing explosions or fires.[15][16]
-
Preventative Measures:
-
Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly and in a controlled manner (e.g., dropwise addition) while continuously monitoring the internal temperature.[5]
-
Adequate Cooling Capacity: Use a cooling system with sufficient capacity to handle the maximum heat output of the reaction.[3][14] This may involve using a large ice bath, a powerful cryostat, or a jacketed reactor with a high-capacity circulator.[3][4]
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.[4]
-
Hazard Evaluation: Before scaling up a reaction, perform a thorough hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal properties of your reaction.[14][17]
-
Issue 3: I am unable to maintain a stable temperature in my reaction.
-
Question: What are the common causes of temperature instability and how can I address them?
-
Answer: Temperature instability can be caused by several factors related to your equipment and experimental setup.
-
Troubleshooting Steps:
-
Inspect Equipment: Check that heating/cooling equipment is functioning correctly. For automated systems, ensure control valves are working properly and there are no blockages in the fluid lines.[3] For manual systems, ensure your bath has sufficient thermal mass.[3]
-
Improve Insulation: Insulate your reaction vessel to minimize heat loss to or gain from the surrounding environment.[3]
-
Ensure Proper Mixing: Inadequate stirring can lead to temperature gradients within the reaction mixture.[3][14] Ensure the stirring is vigorous enough to maintain a homogenous temperature.
-
Calibrate Sensors: Regularly calibrate your temperature sensors to ensure accurate readings.[13]
-
Data Presentation
The following table illustrates how changes in reaction temperature can affect the distribution of products and by-products. This data is hypothetical and serves as an example for experimental analysis.
| Reaction Temperature (°C) | Desired Product Yield (%) | By-product A Yield (%) | Starting Material Remaining (%) |
| 40 | 65 | 5 | 30 |
| 50 | 85 | 10 | 5 |
| 60 | 70 | 25 | 5 |
| 70 | 50 | 45 | 5 |
Table 1: Example of Temperature Effect on Product Distribution. In this example, 50°C is the optimal temperature for maximizing the desired product while minimizing by-product formation.
Experimental Protocols
Protocol: Optimization of Reaction Temperature to Minimize By-product Formation
This protocol provides a general procedure for systematically optimizing reaction temperature to maximize the yield of a desired product while minimizing the decomposition of starting materials and the formation of impurities.[8]
Objective: To identify the optimal reaction temperature that provides the highest selectivity for the desired product.
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator).
-
Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., TLC plates, HPLC, GC-MS).[8]
Procedure:
-
Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[8]
-
Reaction Setup: Assemble the reactor system and ensure the temperature control unit is functioning correctly. Charge the reactor with the reactants, solvent, and any catalysts under the appropriate atmosphere. Begin stirring to ensure a homogenous mixture.[8]
-
Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., 40°C). Allow the reaction mixture to reach and stabilize at the set temperature.[8]
-
Reaction Monitoring: Once the reaction is initiated (e.g., by adding the final reagent or catalyst), start monitoring the reaction progress at regular intervals (e.g., every 30 minutes). Use an appropriate analytical technique to quantify the formation of the desired product and any significant by-products.[8]
-
Data Collection: Record the percentage conversion of the starting material and the relative percentage of the desired product and by-products at each time point for each temperature.[8]
-
Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 60°C and 80°C).[8]
-
Data Analysis: Plot the yield of the desired product and the formation of by-products as a function of temperature. Identify the temperature at which the ratio of the desired product to the by-products is maximized. This is the optimal temperature under the tested conditions.[8]
-
Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for starting material decomposition.
Caption: Logical diagram of heat management in a jacketed reactor system.
References
- 1. msesupplies.com [msesupplies.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. labproinc.com [labproinc.com]
- 6. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 7. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
- 8. benchchem.com [benchchem.com]
- 9. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 13. achievechem.com [achievechem.com]
- 14. amarequip.com [amarequip.com]
- 15. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 16. blog.wika.com [blog.wika.com]
- 17. icheme.org [icheme.org]
Validation & Comparative
Comparative Analysis of 5-Substituted Benzo[d]dioxole Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various 5-substituted benzo[d]dioxole analogs. The information is supported by experimental data from peer-reviewed studies and is intended to facilitate the evaluation and selection of promising candidates for further investigation.
The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The substituent at the 5-position of this heterocyclic system has been a focal point of chemical modification to modulate pharmacological properties. This guide presents a comparative analysis of these analogs, focusing on their anticancer, anticonvulsant, and antibacterial activities.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various 5-substituted benzo[d]dioxole analogs, allowing for a direct comparison of their potency and efficacy.
Anticancer Activity
The cytotoxic effects of several 5-substituted benzo[d]dioxole analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) | HepG2 (Liver) | 2.38 | [3] |
| HCT116 (Colon) | 1.54 | [3] | |
| MCF-7 (Breast) | 4.52 | [3] | |
| Doxorubicin (Reference Drug) | HepG2 (Liver) | 7.46 | [3] |
| HCT116 (Colon) | 8.29 | [3] | |
| MCF-7 (Breast) | 4.56 | [3] |
Anticonvulsant Activity
The anticonvulsant potential of 5-substituted benzo[d]dioxole derivatives has been assessed using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.
| Compound ID | Test Model | ED50 (mg/kg) | Reference |
| Compound 3c | MES | 9.8 | [4] |
| Compound 4e | MES | 9.7 |
Antibacterial Activity
The antibacterial efficacy of certain 5-substituted benzo[d]dioxole analogs has been determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Description | Target Bacteria | MIC (nM) | Reference |
| Pyrrolidinomethanone derivative (4e) | Sarcina | 80 | [5] |
| Staphylococcus aureus | 110 | [5] | |
| Hydroxypiperidinoethanone derivative (6c) | Sarcina | 90 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[6]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1][6]
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Dissolve the protein-bound dye in 10 mM Tris base solution. Measure the optical density (OD) at 510 nm using a microplate reader.[6] The OD is proportional to the cell number.
Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7]
-
Animal Preparation: Use male mice or rats, acclimated to the laboratory environment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses.
-
Seizure Induction: At the time of predicted peak effect of the compound, induce seizures by delivering a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.[7][8] A topical anesthetic is applied to the corneas prior to electrode placement.[7]
-
Endpoint Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8] An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The ED50 is calculated from the dose-response data.
Agar Diffusion Test for Antibacterial Susceptibility
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[9]
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.
-
Inoculation of Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.[9]
-
Application of Test Compound: Place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone is indicative of the compound's antibacterial activity.[10]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of 5-substituted benzo[d]dioxole analogs.
Caption: EGFR Signaling Pathway in Cancer.
Caption: Anticonvulsant Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asm.org [asm.org]
- 10. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
Structure-activity relationship of 5-Chloro-1,3-benzodioxole derivatives
An Objective Comparison of 5-Chloro-1,3-benzodioxole Derivatives in Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide provides a comparative analysis of derivatives incorporating this moiety, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. We present quantitative data from key studies, detail the experimental protocols used for their evaluation, and visualize the underlying principles and pathways to offer a comprehensive resource for researchers in drug development.
The this compound Moiety: A Key Pharmacophore
The 1,3-benzodioxole group, often referred to as methylenedioxyphenyl, is a crucial pharmacophore found in compounds with a wide range of applications, including anticancer, antimicrobial, and antidiabetic agents.[1][2][3] The addition of a chlorine atom at the 5-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its potency, selectivity, and pharmacokinetic profile.[4] This substituent can occupy hydrophobic pockets within target enzyme active sites, enhancing binding affinity and overall inhibitory activity.[4]
Below is a diagram illustrating the core structure and its role when incorporated into a larger, active molecule, such as a kinase inhibitor.
Comparative Analysis of Biological Activity
Derivatives of this compound have been successfully developed as potent inhibitors for several key drug targets. The tables below summarize quantitative data for representative compounds against different enzyme classes.
Table 1: c-Src/Abl Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases critical for cancer progression.[5] AZD0530, which features the this compound moiety, is a potent and selective dual inhibitor of c-Src and Abl kinases.[5]
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Reference |
| AZD0530 (Saracatinib) | c-Src | 2.7 | Highly selective over a broad range of other kinases. | [5] |
| Abl | 3.0 | [5] |
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
Table 2: Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs).[1] While not all compounds in the cited study contain the 5-chloro substitution, they demonstrate the potential of the broader benzodioxole class as COX inhibitors.
| Compound ID | Target | IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM, HeLa cells) | Reference |
| 3e | COX-1 | >100 | 219 | [1] |
| COX-2 | 1.05 | [1] | ||
| 4e | COX-1 | 1.15 | 345 | [1] |
| COX-2 | 0.09 | [1] |
Note: Compound structures are detailed in the source publication. These compounds are benzodioxole derivatives evaluated for COX inhibition.
Table 3: α-Amylase Inhibition
α-Amylase is a therapeutic target for managing type 2 diabetes. Inhibitors of this enzyme delay carbohydrate digestion and glucose absorption. Benzodioxole derivatives have shown potent α-amylase inhibitory activity.[2][6]
| Compound ID | Target | IC₅₀ (µM) | In Vivo Effect | Reference |
| Compound I | α-Amylase | 2.57 (µg/ml) | Decreased blood glucose by 32.4% in mice. | [6] |
| Compound IIc | α-Amylase | 0.68 | Reduced mice blood glucose from 252.2 to 173.8 mg/dL. | [2] |
Note: Compound I is methyl 2-(6-(2-bromobenzoyl)benzo[d][5][7]dioxol-5-yl)acetate. Compound IIc is a benzodioxole carboxamide derivative.
Signaling Pathway Intervention: c-Src/Abl Kinase
AZD0530 exerts its anticancer effects by inhibiting the c-Src and Abl tyrosine kinases, which are key nodes in signaling pathways that control cell proliferation, survival, and invasion.[5] The diagram below illustrates the point of intervention.
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing the performance of different compounds. Below are summaries of the key experimental protocols used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (for c-Src/Abl)
This protocol is based on methodologies for evaluating kinase inhibitors like AZD0530.[5]
-
Enzyme and Substrate Preparation : Recombinant human c-Src or Abl kinase is used. A synthetic peptide substrate (e.g., poly-Glu-Tyr) is coated onto 96-well microplates.
-
Compound Dilution : Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction : The kinase, test compound, and ATP are added to the substrate-coated wells. The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : The reaction is stopped, and the wells are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
Signal Measurement : After incubation and washing, a chromogenic HRP substrate (e.g., TMB) is added. The colorimetric signal, proportional to kinase activity, is measured using a plate reader.
-
Data Analysis : The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cytotoxicity MTS Assay (for HeLa cells)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2]
-
Cell Seeding : HeLa cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : The synthesized benzodioxole derivatives are dissolved in DMSO and diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the cells are incubated for a set period (e.g., 48 or 72 hours).
-
MTS Reagent Addition : The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement : The plates are incubated for 1-4 hours. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured at 490 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The CC₅₀ (or IC₅₀) value, the concentration that causes 50% reduction in cell viability, is determined from the dose-response curve.
The general workflow for the discovery and evaluation of these derivatives is outlined in the diagram below.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts in benzodioxole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzodioxole and its derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and fragrances. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts employed in benzodioxole synthesis, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for benzodioxole synthesis is a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the quantitative performance of several common catalysts under their respective optimal conditions as reported in the literature. It is important to note that direct comparison is challenging due to the varied reaction conditions and substrates used in different studies.
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| HY Zeolite | Catechol, Aldehydes/Ketones | Not specified | 5 h | >50 | >97 | - | [1] |
| Carbon-Based Solid Acid | Catechol, Aldehyde/Ketone | Reflux | 2-5 h | >80 | >95 | - | [2] |
| Aquivion-H® | 1,3-Benzodioxole, Propionic Anhydride | 100 | 30 min | 73 | 62 (of acylated product) | 60 (of acylated product) | [3][4] |
| Zn-Aquivion | 1,3-Benzodioxole, Propionic Anhydride | 120 | 15 min | 70 | 22 (of acylated product) | - | [3] |
| Polyphosphoric Acid (Microwave) | Catechol, Benzoic Acid Derivatives | Not specified | 30-120 s | - | - | 75.8 - 85 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the experimental protocols for the key catalysts discussed.
HY Zeolite Catalyzed Synthesis
This protocol describes the synthesis of 1,3-benzodioxoles via the acetalization and ketalization of catechol with various aldehydes and ketones using HY zeolite as a catalyst.[1]
Materials:
-
Catechol
-
Aldehyde or Ketone
-
HY Zeolite catalyst
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine catechol and the aldehyde or ketone in a molar ratio of 1:1.4.[1]
-
Add HY zeolite as the catalyst, with a loading of 3.5 g per mole of catechol.[1]
-
Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.
-
Heat the reaction mixture to reflux and stir for 5 hours.[1]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or chromatography to obtain the desired benzodioxole derivative.
Carbon-Based Solid Acid Catalyzed Synthesis
This method employs a carbon-based solid acid for the synthesis of 1,3-benzodioxole from catechol and an aldehyde or ketone.[2]
Materials:
-
Catechol
-
Aldehyde or Ketone
-
Carbon-based solid acid catalyst
-
Cyclohexane (entrainer)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a condenser, and a water segregator, add catechol and the aldehyde or ketone (mass ratio of 1:1-1.5).[2]
-
Add cyclohexane as an entrainer and the carbon-based solid acid catalyst (2.0-3.0 g per mole of aldehyde or ketone).[2]
-
Heat the mixture to reflux with stirring. Water generated during the reaction is removed azeotropically with cyclohexane and collected in the water segregator.[2]
-
Monitor the reaction until no more water is collected. Continue refluxing for an additional 2-5 hours.[2]
-
After cooling, filter the catalyst from the reaction mixture.
-
The organic layer is then worked up to isolate the benzodioxole product.
Aquivion® Catalyzed Acylation of 1,3-Benzodioxole
This protocol details the continuous flow acylation of 1,3-benzodioxole using Aquivion-H® as a recyclable heterogeneous catalyst.[3][6]
Catalyst Preparation (Zn-Aquivion):
-
In a 250-mL double-necked flask, add 10 g of Aquivion-H®, 3.8 mmol of zinc salt, and 50 mL of acetonitrile.[3]
-
Heat the mixture under reflux for 48 hours with mechanical stirring.[3]
-
Filter the catalyst, wash with acetonitrile, and dry under vacuum.[3]
Flow Synthesis Procedure:
-
Pack a glass column reactor with the Aquivion® catalyst (e.g., 0.50 g of pure catalyst or a mixture with silica).[3]
-
Use syringe pumps to flow 1,3-benzodioxole and propionic anhydride through the packed bed reactor.[3]
-
Control the molar ratio and residence time by adjusting the flow rates. For optimal results, a 1:1 molar ratio of reactants, a temperature of 100°C, and a residence time of 30 minutes are used with Aquivion-H®.[4]
-
Collect the samples at a steady state (after 2 column volumes).[3]
-
Analyze the product mixture using GC or HPLC to determine conversion and selectivity.
Polyphosphoric Acid (PPA) Catalyzed Microwave-Assisted Synthesis
This protocol describes a rapid, solvent-free synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives using polyphosphoric acid under microwave irradiation.[5]
Materials:
-
Catechol
-
Substituted Benzoic Acid
-
Polyphosphoric Acid (PPA)
Procedure:
-
In a microwave-safe reaction vessel, mix catechol and a substituted benzoic acid.
-
Add polyphosphoric acid, which acts as both the catalyst and the reaction medium.
-
Subject the mixture to microwave irradiation for 30 to 120 seconds.[5]
-
After the reaction, allow the mixture to cool.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pure benzodioxole derivative.
Visualizations
The following diagrams illustrate key aspects of the benzodioxole synthesis process.
Caption: General acid-catalyzed mechanism for benzodioxole synthesis.
Caption: General workflow for comparing catalyst efficacy.
References
- 1. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite - East China Normal University [pure.ecnu.edu.cn:443]
- 2. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 3. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation of 5-Chloro-1,3-benzodioxole as a versatile chemical precursor
For researchers, scientists, and drug development professionals, the selection of appropriate chemical precursors is a critical step in the synthesis of novel compounds. 5-Chloro-1,3-benzodioxole has emerged as a valuable and versatile building block, particularly in the construction of complex molecular architectures found in pharmaceuticals and biologically active molecules. This guide provides a comprehensive comparison of this compound with a common alternative, 4-chloroveratrole, supported by experimental data. It also details key experimental protocols and visualizes relevant biological signaling pathways.
Performance Comparison: this compound vs. 4-Chloroveratrole
The utility of a chemical precursor is often determined by its performance in key chemical transformations. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The following tables summarize the available data for the performance of this compound and its competitor, 4-chloroveratrole, in these reactions.
It is important to note that a direct, side-by-side comparative study under identical reaction conditions for these two precursors was not found in the reviewed literature. The data presented here is compiled from various sources, and direct comparison of yields should be approached with caution due to the differing reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in many drug molecules.
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | PdCl2(PPh3)2 / PPh3 | K2CO3 | Toluene/EtOH/H2O | 100 | 12 | ~85% (estimated from similar reactions) |
| 4-Chloroveratrole | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 18 | 98 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, another important class of compounds in medicinal chemistry.
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 18 | ~90% (estimated from similar reactions) |
| 4-Chloroveratrole | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | 24 | 95 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these precursors in a laboratory setting.
Synthesis of this compound[1]
A straightforward method for the synthesis of this compound involves the direct chlorination of 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
Chlorine gas
-
Chloroform
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole (1.0 eq) in chloroform.
-
Slowly bubble chlorine gas (1.05 eq) through the solution while maintaining the reaction temperature at 35 °C. The addition should take approximately 5 minutes.
-
After the addition is complete, stir the reaction mixture for 2 hours at the same temperature.
-
Wash the reaction mixture twice with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain this compound.
-
A typical reported yield for this procedure is 96.2%.[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Aryl chloride (e.g., this compound or 4-chloroveratrole) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl2(PPh3)2 (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl chloride, arylboronic acid, PdCl2(PPh3)2, PPh3, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl chloride.
Materials:
-
Aryl chloride (e.g., this compound or 4-chloroveratrole) (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Pd2(dba)3 (0.01 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a reaction vessel.
-
Add toluene, followed by the aryl chloride and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The 1,3-benzodioxole moiety is a key component in several biologically active molecules. Understanding the signaling pathways these molecules modulate is crucial for drug development. Furthermore, visualizing experimental workflows can aid in the clear communication of synthetic strategies.
c-Src/Abl Kinase Signaling Pathway
Derivatives of this compound have been utilized in the synthesis of potent inhibitors of c-Src and Abl kinases, which are crucial targets in cancer therapy.[2][3] The drug Saracatinib (AZD0530), a dual c-Src/Abl inhibitor, incorporates a substituted this compound moiety.[2][3]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1,3,4-Oxadiazoles and Their Bioisosteres
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged scaffold due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] Its bioisosteric replacement with other five-membered heterocycles is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties. This guide provides a comparative overview of the synthesis of 1,3,4-oxadiazoles and two of their prominent bioisosteres: 1,3,4-thiadiazoles and 1,2,4-oxadiazoles.
Key Bioisosteres of 1,3,4-Oxadiazole
1,3,4-Thiadiazole: The direct replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom yields the 1,3,4-thiadiazole moiety. This bioisosteric substitution is among the most common, often resulting in compounds with similar biological activities.[1][2]
1,2,4-Oxadiazole: As a constitutional isomer, the 1,2,4-oxadiazole ring presents a different arrangement of heteroatoms, which can lead to significant changes in physical and pharmaceutical properties, such as hydrogen bond donor and acceptor strength.[3][4] This isomer is often explored to fine-tune a compound's interaction with biological targets and improve properties like metabolic stability.[5][6]
Comparative Synthesis Overview
The synthetic approaches to these heterocycles generally involve the cyclization of open-chain precursors. The choice of starting materials and cyclizing agents is the primary determinant of the resulting heterocyclic core.
dot
Caption: General synthetic workflows for 1,3,4-oxadiazoles and their common bioisosteres.
Quantitative Comparison of Synthetic Methods
The following tables summarize quantitative data for representative syntheses of each heterocyclic system, allowing for a direct comparison of reaction conditions and efficiencies.
Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Starting Materials | Cyclizing/Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acylhydrazide & Carboxylic Acid | POCl₃ | - | Reflux | 1 | - | [7] |
| Diacylhydrazine | POCl₃ | - | - | - | - | [7] |
| Acylhydrazide & Carboxylic Acid | P₂O₅ | - | - | - | 89-91 | [5] |
| Hydrazide & Substituted Acid | POCl₃ | - | - | - | Excellent | [8] |
| Naphthofuran-2-hydrazide & PABA | POCl₃ | - | 80 | 4 | - | [9] |
Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
| Starting Materials | Cyclizing/Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiosemicarbazide | Concentrated H₂SO₄ | - | - | 2 | - | [10] |
| Phenylthiosemicarbazide & Cinnamic Acid | POCl₃ | - | Reflux | 2 | - | [11] |
| Thiosemicarbazide & Carboxylic Acid | Concentrated H₂SO₄ | - | - | - | 41-70 | [12] |
| 4-(4-Nitrophenyl)thiosemicarbazide & CS₂ | KOH | Ethanol | Reflux | 10 | - | [13] |
Table 3: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amidoxime & Aldehyde | N-Heterocyclic Carbene | - | Room Temp | 12 | up to 98 | [1][14] |
| Amidoxime & Organic Nitrile | PTSA-ZnCl₂ | - | - | - | - | [4] |
| Amidoxime & Carboxylic Acid/Ester | Superbase (NaOH) | DMSO | Room Temp | 4-24 | - | [6] |
| N-Benzyl Amidoxime | Electrochemical (Anodic Oxidation) | Methanol | 30 | 2 | 82.7 | [15] |
Experimental Protocols
Detailed methodologies for the synthesis of each class of heterocycle are provided below.
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole via Dehydrative Cyclization of a 1,2-Diacylhydrazine
This two-step procedure is a classic and reliable method for the synthesis of 1,3,4-oxadiazoles.
Caption: Experimental workflow for 1,3,4-thiadiazole synthesis.
Materials:
-
Substituted thiosemicarbazide (1 equivalent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated ammonia solution
-
Ethanol (for recrystallization)
Procedure:
-
Cyclization: Carefully add the substituted thiosemicarbazide (0.05 mol) to concentrated sulfuric acid (10 mL) with cooling. Heat the mixture on a water bath at 90 °C with stirring for 2 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonia solution while keeping the mixture cool.
-
Purification: Filter the precipitated product, wash with water and then with ether. Recrystallize the crude solid from ethanol to yield the pure 2,5-disubstituted 1,3,4-thiadiazole. [10]
Protocol 3: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole from an Amidoxime and an Acyl Chloride
A classical and versatile method for the synthesis of 1,2,4-oxadiazoles.
dot
Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.
Materials:
-
Substituted amidoxime (1 equivalent)
-
Substituted acyl chloride (1 equivalent)
-
Pyridine (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation and Cyclization: Dissolve the substituted amidoxime in pyridine and cool the solution to 0 °C. Add the substituted acyl chloride dropwise. Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking Antitumor Potential: A Comparative Guide to Benzodioxole Derivatives in Cancer Research
For Immediate Release
Recent advancements in oncological research have highlighted the significant antitumor potential of benzodioxole derivatives. These compounds, characterized by a methylenedioxyphenyl moiety, have demonstrated efficacy across a range of cancer models by targeting various cellular mechanisms. This guide provides a comparative analysis of the performance of notable benzodioxole derivatives from recent antitumor studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways.
Quantitative Efficacy of Benzodioxole Derivatives
The antitumor activity of various benzodioxole derivatives has been quantified in several studies. The following table summarizes the cytotoxic effects (IC50 values) and in vivo tumor inhibition of selected compounds against different cancer cell lines.
| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | In Vivo Model | Tumor Inhibition | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | CAM Xenograft | Reduced tumor weight to 8.17 ± 1.17 mg (at 8 µM) | [1] |
| HeLa (Cervical) | Not specified | [1] | |||
| A498 (Kidney) | Not specified | [1] | |||
| HJ1 (Piperine derivative) | HeLa (Cervical) | 4-fold > Piperine | CAM Xenograft | Suppressed tumor angiogenesis and reduced tumor weight | [2] |
| MDA-MB-231 (Breast) | 10-fold > Piperine | [2] | |||
| Compound 2a (Carboxamide) | Hep3B (Liver) | Potent | Cell Cycle Analysis | Induced G2/M arrest (8.07%) | [3][4] |
| HeLa (Cervical) | Low activity | [3][4] | |||
| Caco-2 (Colorectal) | Low activity | [3][4] | |||
| Compound 2b (Carboxamide) | Hep3B (Liver) | Weak | Not specified | Reduced α-fetoprotein secretion | [3][4] |
| Arsenical Conjugates | Various (Leukemia, Breast) | Broad spectrum | Mouse Model | Eliminated tumor | [5][6][7] |
| Noscapine Analogs | Various | Significant cytotoxicity | Not specified | Tubulin inhibition | [8] |
Key Antitumor Mechanisms
Benzodioxole derivatives exert their anticancer effects through diverse mechanisms of action. The primary pathways identified include the inhibition of the thioredoxin (Trx) system, disruption of microtubule dynamics via tubulin inhibition, and induction of cell cycle arrest.
Thioredoxin System Inhibition
Certain benzodioxole derivatives, particularly arsenical conjugates, have been shown to inhibit the thioredoxin system, which is overexpressed in many cancer cells.[5][6] This system plays a crucial role in maintaining cellular redox balance and promoting cell proliferation and survival.[5][6] By inhibiting this system, these derivatives induce oxidative stress and trigger apoptosis in cancer cells.
Caption: Inhibition of the Thioredoxin (Trx) System by Benzodioxole Derivatives.
Tubulin Polymerization Inhibition
Another significant mechanism of action for some benzodioxole derivatives, such as noscapine analogs, is the inhibition of tubulin polymerization.[8] Microtubules, which are composed of tubulin polymers, are essential for cell division (mitosis). By disrupting the formation of the mitotic spindle, these compounds lead to cell cycle arrest and ultimately apoptosis.
Caption: Disruption of Tubulin Polymerization by Benzodioxole Derivatives.
G2/M Cell Cycle Arrest
Several benzodioxole derivatives, including carboxamide-containing compounds, have been shown to induce cell cycle arrest at the G2/M phase.[3][4] This checkpoint prevents cells from entering mitosis with damaged DNA. By arresting the cell cycle at this stage, these compounds can trigger apoptosis in cancer cells.
Caption: Induction of G2/M Cell Cycle Arrest by Benzodioxole Derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antitumor efficacy of benzodioxole derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the benzodioxole derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Caption: Workflow for the MTT Cell Viability Assay.
In Vitro Tumorigenesis (Colony Formation Assay)
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: After 24 hours, the cells are treated with the benzodioxole derivatives for a specified duration.
-
Incubation: The medium is then replaced with fresh medium, and the cells are incubated for 1-2 weeks until visible colonies are formed.
-
Fixation and Staining: The colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (typically containing >50 cells) in each well is counted.
Cell Migration and Invasion (Transwell Assay)
The Transwell assay is used to evaluate the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the chamber is not coated.
-
Cell Seeding: Cancer cells, serum-starved overnight, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated/invaded cells is counted under a microscope in several random fields.
Caption: Workflow for the Transwell Invasion Assay.
In Vivo Angiogenesis and Tumor Growth (Chick Embryo Chorioallantoic Membrane - CAM Assay)
The CAM assay is a well-established in vivo model to study angiogenesis and tumor growth.
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.
-
Window Creation: A small window is carefully made on the eggshell to expose the CAM.
-
Tumor Cell Implantation: A suspension of cancer cells mixed with Matrigel is implanted onto the CAM.
-
Treatment: The developing tumors are treated with the benzodioxole derivatives.
-
Observation and Analysis: After several days of incubation, the CAM is observed for changes in angiogenesis. The tumors are then excised, weighed, and further analyzed.[1][2]
Conclusion
Benzodioxole derivatives represent a promising class of compounds in the development of novel anticancer therapies. Their diverse mechanisms of action, including inhibition of the thioredoxin system and tubulin polymerization, as well as induction of cell cycle arrest, offer multiple avenues for therapeutic intervention. The data presented in this guide underscores the potent antitumor efficacy of these compounds and provides a foundation for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at harnessing the full therapeutic potential of benzodioxole derivatives.
References
- 1. corning.com [corning.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snapcyte.com [snapcyte.com]
- 5. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Analytical Methods for Genotoxic Impurity Detection
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the detection and control of genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations. Regulatory bodies worldwide mandate stringent control of these impurities. This guide provides a comprehensive comparison of orthogonal analytical methods used for the detection of genotoxic impurities, offering a toolkit for a robust risk assessment strategy.
The detection of GTIs is a multi-faceted challenge requiring a combination of techniques to ensure comprehensive screening and accurate quantification. An orthogonal approach, employing multiple, independent methods, is the gold standard. This guide delves into in silico, in vitro, and analytical chemistry techniques, presenting their principles, comparative performance data, and detailed experimental protocols.
At a Glance: Comparison of Orthogonal Methods for Genotoxic Impurity Detection
The selection of an appropriate analytical method depends on the physicochemical properties of the impurity and the required sensitivity. The following table summarizes the typical performance of various orthogonal methods.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| (Q)SAR | Computational models predict mutagenicity based on chemical structure. | N/A | N/A | Rapid screening, cost-effective, no physical sample required. | Predictive nature, potential for false positives/negatives, requires expert review. |
| Ames Test | Bacterial reverse mutation assay to detect point mutations. | Varies by compound | Varies by compound | High throughput, cost-effective, widely accepted by regulatory agencies.[1] | Bacterial system may not mimic human metabolism, does not detect chromosomal damage.[1] |
| In Vitro Micronucleus Assay | Detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells. | Varies by compound | Varies by compound | Detects a broader range of genetic damage than the Ames test.[1] | More complex and time-consuming than the Ames test. |
| GC-MS | Separates and identifies volatile and semi-volatile impurities. | 0.05 - 1 ppm | 0.1 - 5 ppm | High sensitivity and selectivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | Separates and identifies non-volatile and thermally labile impurities. | 0.05 - 0.5 ppm | 0.1 - 1.5 ppm | High sensitivity and specificity for a wide range of compounds. | Matrix effects can interfere with ionization. |
| ICP-MS | Detects and quantifies elemental impurities. | < 1 µg/L | ~1-5 µg/L | Extremely sensitive for trace metal analysis. | Does not provide information on the chemical form (speciation) of the element. |
In Silico Assessment: The First Line of Defense
(Quantitative) Structure-Activity Relationship ((Q)SAR) modeling is a computational approach that serves as the initial step in the genotoxicity assessment of impurities, as recommended by the ICH M7 guideline.[2] This in silico method predicts the mutagenic potential of a compound based on its chemical structure.
Two complementary (Q)SAR methodologies are typically employed: one expert rule-based and one statistical-based.[2] The absence of structural alerts from both models is often sufficient to conclude that an impurity is not a mutagenic concern. A positive or equivocal result, however, triggers further testing.
Logical Workflow for (Q)SAR Assessment
References
Evaluating the Druggability of Novel 1,3-Benzodioxole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a heterocyclic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of novel 1,3-benzodioxole derivatives, evaluating their druggability across anticancer, anti-inflammatory, and neuroprotective applications. By presenting key experimental data, detailed protocols, and visual representations of mechanisms and workflows, this document aims to facilitate the objective assessment of these compounds for further preclinical and clinical development.
Anticancer Activity: Potent and Selective Cytotoxicity
Numerous studies have highlighted the significant anticancer potential of 1,3-benzodioxole derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents like doxorubicin and 5-fluorouracil.[1][2]
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 1,3-benzodioxole derivatives against various cancer cell lines, offering a direct comparison with standard anticancer drugs.
Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [1] |
| HeLa (Cervical) | Not specified | [1] | |
| A498 (Kidney) | Not specified | [1] | |
| 5-Fluorouracil (5-FU) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [1] |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [2] |
| C6 (Glioma) | 4.33 ± 1.04 | [2] | |
| Compound 2 | A549 (Lung) | 24.0 ± 3.46 | [2] |
| C6 (Glioma) | 23.33 ± 2.08 | [2] | |
| Compound 3 | A549 (Lung) | 28.0 ± 1.0 | [2] |
| C6 (Glioma) | 49.33 ± 1.15 | [2] | |
| Compound 9 | A549 (Lung) | 51.5 ± 4.95 | [2] |
| C6 (Glioma) | 25.33 ± 1.53 | [2] | |
| Compound 10 | A549 (Lung) | 29.67 ± 5.51 | [2] |
| C6 (Glioma) | 12.33 ± 4.93 | [2] | |
| Doxorubicin | A549 (Lung) | > 20 | |
| C6 (Glioma) | Not specified | ||
| PZ2 | 4T1 (Breast) | 1.5 ± 0.2 | [3] |
| A549 (Lung) | 2.1 ± 0.3 | [3] | |
| K562 (Leukemia) | 0.9 ± 0.1 | [3] | |
| SGC-7901 (Gastric) | 3.2 ± 0.4 | [3] | |
| PFZ2 | 4T1 (Breast) | 1.2 ± 0.1 | [3] |
| A549 (Lung) | 1.8 ± 0.2 | [3] | |
| K562 (Leukemia) | 0.7 ± 0.1 | [3] | |
| SGC-7901 (Gastric) | 2.5 ± 0.3 | [3] |
Table 2: Cytotoxicity against Normal Cells
| Compound ID | Normal Cell Line | IC50 (µM) | Reference |
| Compound 5 | NIH/3T3 (Fibroblast) | > 100 | [2] |
| PZ2 | L-02 (Hepatocyte) | 15.6 ± 1.2 | [3] |
| 3T3-L1 (Fibroblast) | > 20 | [3] | |
| PFZ2 | L-02 (Hepatocyte) | 12.8 ± 1.1 | [3] |
| 3T3-L1 (Fibroblast) | > 20 | [3] |
Mechanism of Anticancer Action: Induction of Apoptosis
The primary mechanism by which 1,3-benzodioxole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, via the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases.[3] Furthermore, some derivatives have been shown to inhibit the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell survival.[3]
Caption: Mitochondrial Apoptosis Pathway Induced by 1,3-Benzodioxole Derivatives.
Anti-inflammatory and Neuroprotective Potential
Beyond their anticancer properties, 1,3-benzodioxole derivatives have shown promise as anti-inflammatory and neuroprotective agents.
Comparative Anti-inflammatory Activity
Certain derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Table 3: Anti-inflammatory Activity of 1,3-Benzodioxole Derivatives
| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3b | COX-1 | 3000 | 8.33 | |
| COX-2 | 25000 | |||
| Compound 3c | COX-1 | 5000 | 5 | |
| COX-2 | 25000 | |||
| Compound 3k | COX-1 | 8000 | 3.125 | |
| COX-2 | 25000 | |||
| Ibuprofen | COX-1 | 9000 | 2.78 | [4] |
| COX-2 | 25000 | [4] |
Comparative Neuroprotective Activity
Recent studies have explored the neuroprotective effects of these derivatives, particularly in the context of neurodegenerative diseases like Parkinson's. The mechanism often involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Table 4: Neuroprotective Activity of a 1,3-Benzodioxole Derivative (BDZ-P7)
| Target (AMPA Receptor Subunit) | IC50 (µM) | Reference |
| GluA2 | 3.03 | |
| GluA1/2 | 3.14 | |
| GluA2/3 | 3.19 | |
| GluA1 | 3.2 |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of 1,3-benzodioxole derivatives, detailed experimental protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
In Vitro α-Amylase Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit the α-amylase enzyme, which is relevant for anti-diabetic drug discovery.
-
Reagent Preparation: Prepare a starch solution (1% w/v in buffer) and an α-amylase solution (in buffer).
-
Incubation: Pre-incubate the 1,3-benzodioxole derivative at various concentrations with the α-amylase solution for 10 minutes at 37°C.
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 540 nm.
-
Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Druggability Assessment Workflow
The evaluation of a novel class of compounds like 1,3-benzodioxole derivatives follows a structured workflow from initial screening to preclinical in vivo studies.
Caption: A general workflow for the preclinical evaluation of novel compounds.
Conclusion
Novel 1,3-benzodioxole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their potent anticancer activity, coupled with emerging evidence of anti-inflammatory and neuroprotective effects, underscores their druggability. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers to objectively evaluate and advance the most promising candidates towards clinical application. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in fully realizing the therapeutic potential of this important chemical scaffold.
References
- 1. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Dillapiol from Sesamol
For Researchers, Scientists, and Drug Development Professionals
Dillapiol, a phenylpropanoid found in various plant species, has garnered significant interest in the scientific community due to its potential applications in agriculture and medicine. Its synthesis from readily available precursors is a key area of research. This guide provides a comparative analysis of three distinct synthetic routes to dillapiol starting from sesamol, a natural phenolic compound. The routes are evaluated based on their efficiency, reaction conditions, and overall yield, with detailed experimental data and protocols provided for each.
At a Glance: Comparison of Synthetic Routes
The three primary strategies for the synthesis of dillapiol from sesamol involve different sequences for the introduction of the allyl and methoxy functional groups. The overall efficiency of these routes varies, as summarized in the table below.
| Route | Key Transformations | Overall Yield (%) | Number of Steps |
| 1 | Allylation → Claisen Rearrangement → Formylation → Baeyer-Villiger Oxidation → Methylation | Data not available | 5 |
| 2 | Protection (MOM) → ortho-Metalation & Formylation → Baeyer-Villiger Oxidation → Methylation → Deprotection → Allylation → Claisen Rearrangement → Methylation | 19 | 8 |
| 3 | Allylation → ortho-Metalation & Formylation → Baeyer-Villiger Oxidation → Methylation | Data not available | 4 |
Synthetic Route 1: Allylation Followed by Ring Functionalization
This route commences with the introduction of the allyl group to sesamol, followed by a series of reactions to build the required methoxy group.
Logical Workflow for Route 1
Caption: Synthetic pathway of Route 1.
Experimental Protocols for Route 1
Step 1: Allylation of Sesamol
-
Procedure: To a solution of sesamol in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (K₂CO₃). Allyl bromide is then added, and the mixture is heated to reflux.
-
Work-up: After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified.
Step 2: Claisen Rearrangement
-
Procedure: The resulting allyl sesamol ether is heated in a high-boiling solvent, for instance, N,N-dimethylformamide (DMF), to induce the[1][1]-sigmatropic rearrangement of the allyl group to the ortho position of the phenol.
-
Work-up: The solvent is removed, and the product, 6-allyl-benzo[1][2]dioxol-5-ol, is purified.
(Detailed experimental data for the subsequent steps of formylation, Baeyer-Villiger oxidation, and methylation in this specific sequence were not available in the searched literature.)
Synthetic Route 2: Protection Strategy for Directed Functionalization
This pathway employs a protecting group strategy to facilitate the selective introduction of the formyl group via ortho-metalation.
Logical Workflow for Route 2
Caption: Synthetic pathway of Route 2.
Experimental Protocols for Route 2
Step 1: Protection of Sesamol
-
Procedure: Sesamol is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).
Step 2: ortho-Metalation and Formylation
-
Procedure: The MOM-protected sesamol is treated with a strong base like tert-butyllithium in an ethereal solvent at low temperature, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF).
Step 3: Baeyer-Villiger Oxidation
-
Procedure: The resulting aldehyde is oxidized using a peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.[1][3] This reaction converts the formyl group into a formate ester.
-
Work-up: The reaction is typically quenched with a reducing agent solution (e.g., sodium sulfite), and the product is extracted and purified.
Step 4 & 8: Methylation
-
Procedure: The hydroxyl group is methylated using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent.
Step 5: Deprotection
-
Procedure: The MOM protecting group is removed under acidic conditions, for example, with hydrochloric acid in an alcohol solvent.
Step 6 & 7: Allylation and Claisen Rearrangement
-
Procedure: These steps are carried out similarly to the procedures described in Route 1.
Synthetic Route 3: A More Direct Approach
This route aims to introduce the allyl and formyl groups in a more direct sequence, potentially reducing the number of synthetic steps.
Logical Workflow for Route 3
Caption: Synthetic pathway of Route 3.
Experimental Protocols for Route 3
(Detailed experimental procedures and yields for this specific synthetic sequence were not available in the searched literature. The individual steps would likely follow similar protocols to those described in the other routes.)
Discussion
The choice of synthetic route to dillapiol from sesamol depends on several factors, including the desired overall yield, the availability of reagents, and the scalability of the process. Route 2, while being the longest in terms of the number of steps, is the only one for which a modest overall yield of 19% has been reported in the reviewed literature. This suggests that despite its length, the individual steps are likely to be relatively efficient and reliable.
The other two routes, in theory, offer more concise pathways. However, the lack of reported yields and detailed experimental conditions in the available literature makes their practical feasibility difficult to assess without further experimental investigation. The success of Route 1 and Route 3 would heavily depend on the chemoselectivity of the formylation and Baeyer-Villiger oxidation steps in the presence of the allyl group. Potential side reactions, such as oxidation of the allyl double bond, could lower the yield and complicate purification.
For researchers aiming to synthesize dillapiol from sesamol, Route 2 currently represents the most well-documented and predictable approach. Further research to optimize the shorter Routes 1 and 3 by carefully selecting reagents and reaction conditions could lead to more efficient and atom-economical syntheses of this valuable compound.
References
A Comparative Analysis of c-Src/Abl Kinase Inhibitors: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational potential of kinase inhibitors is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of prominent c-Src/Abl kinase inhibitors, focusing on dasatinib, imatinib, and bosutinib. By presenting supporting experimental data, detailed methodologies, and visual aids, we aim to facilitate a deeper understanding of their therapeutic promise and limitations.
The c-Src and Abl non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, survival, and migration. Their aberrant activation is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein drives leukemogenesis. Consequently, targeting these kinases has become a cornerstone of modern cancer therapy. This guide delves into the comparative efficacy of three key inhibitors, examining their performance in controlled laboratory settings versus complex biological systems.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of dasatinib, imatinib, and bosutinib against their target kinases in biochemical assays (in vitro) and their growth-inhibitory effects on cancer cell lines (in cellulo). This data provides a direct comparison of their potency at the molecular and cellular levels.
| Inhibitor | Target Kinase | In Vitro IC50 (nM) | Cell Line | In Cellulo GI50/IC50 (nM) |
| Dasatinib | c-Abl | <1[1] | BCPAP, SW1736, K1 | G1 arrest at 10-50[1] |
| c-Src | 0.8[1] | Mo7e-KitD816H | 5[2] | |
| Bcr-Abl | <1[1] | Imatinib-resistant CML cells | - | |
| Imatinib | c-Abl | ~400[3] | - | - |
| Bcr-Abl | - | Imatinib-sensitive CML cells | - | |
| Bosutinib | c-Abl | 1[4][5] | K562, KU812 | Potent antiproliferative[6] |
| c-Src | 1.2[5] | Rat fibroblasts (Src-dependent) | 100[7] | |
| Bcr-Abl | - | Imatinib-resistant Bcr-Abl+ cells | - |
In Vivo Efficacy in Preclinical Models
Translating in vitro potency to in vivo efficacy is a critical hurdle in drug development. The following table summarizes the in vivo activity of the selected inhibitors in various mouse models, highlighting the tumor type, dosing regimen, and observed anti-tumor effects.
| Inhibitor | Mouse Model | Tumor Type | Dosing Regimen | Key In Vivo Findings |
| Dasatinib | SCID mice (PDX model) | Lung Cancer | 30 mg/kg/day (gavage) | Significantly inhibited tumor growth.[8][9] |
| Nude mice (orthotopic) | Neuroblastoma (HTLA-230) | 30 mg/kg/day | Significantly inhibited tumor growth.[10] | |
| Syngeneic mouse models | Melanoma, Sarcoma, Colon, Breast Carcinoma | 30 mg/kg/day | Significant decrease in tumor growth.[11] | |
| Imatinib | NCr nude (nu/nu) mice (xenograft) | Small Cell Lung Cancer | 100 mg/kg twice/day (gavage) | Limited activity despite achieving therapeutic concentrations.[12] |
| Collagen-induced arthritis (CIA) model | Autoimmune Arthritis | 33 or 100 mg/kg | Inhibited the progression of established arthritis.[13] | |
| Bosutinib | Orthotopic xenograft NB mouse model | Neuroblastoma (SH-SY5Y) | 30 mg/kg/day (i.p.) | Significantly suppressed tumor growth.[14] |
| Human pancreas cancer xenografts | Pancreatic Cancer | 100 mg/kg/day (gavage) | Showed a range of tumor growth inhibition.[15] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified c-Src/Abl signaling pathway.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Recombinant active c-Src or c-Abl kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase inhibitor (e.g., dasatinib, imatinib, bosutinib) dissolved in DMSO
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the inhibitor dilutions. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of an inhibitor on cell viability.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Kinase inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase inhibitor in complete culture medium.
-
Remove the old medium and add the medium containing the inhibitor dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Kinase inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the kinase inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).
-
Compare the tumor growth curves between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 10. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selective tyrosine kinase inhibition by imatinib mesylate for the treatment of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-1,3-benzodioxole: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 5-Chloro-1,3-benzodioxole must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, causing skin and eye irritation, and is suspected of causing cancer.[1] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.
-
Waste Identification and Segregation: this compound is a halogenated organic compound and must be segregated as such.[2] Do not mix with non-halogenated waste streams, as this can lead to improper disposal and increased costs.[3]
-
Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Accumulation:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, sealed, and labeled container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
-
Storage: Store waste containers in a designated and secure satellite accumulation area. Ensure containers are tightly closed to prevent leaks or spills and are stored away from incompatible materials.
-
Spill Management: In the event of a spill, immediately evacuate the area and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Report the spill to your institution's Environmental Health and Safety (EHS) office.
-
Final Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste off-site yourself.
Data Presentation: Regulatory and Safety Data
The following table summarizes key quantitative data relevant to the disposal and management of this compound.
| Parameter | Value/Information | Regulation/Source |
| Reportable Quantity (RQ) | Not Applicable | U.S. Department of Transportation[4] |
| EPA Hazardous Waste Classification | Potential Toxicity Characteristic | Resource Conservation and Recovery Act (RCRA)[5][6] |
| Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Levels for Similar Compounds | 40 CFR § 261.24[7] | |
| Chlorobenzene | 100.0 mg/L | |
| Chloroform | 6.0 mg/L | |
| Carbon Tetrachloride | 0.5 mg/L |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-1,3-benzodioxole
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Chloro-1,3-benzodioxole. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining regulatory compliance.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[2][3][4] Furthermore, it is suspected of causing cancer and is classified as a combustible liquid.[1][2]
Essential Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact, which can be harmful and cause irritation.[1][2][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or aerosols may be generated, a NIOSH/MSHA approved respirator with an organic vapor filter is required.[4][5][6] | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[2][3][4] |
| General Hygiene | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1][7] | Prevents accidental ingestion and contamination. |
Hazard Classification and Precautionary Statements
Understanding the specific hazards is crucial for safe handling. The Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[1] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer.[1] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2][3][4] |
| Flammable liquids | Category 4 | Warning | H227: Combustible liquid.[2] |
Standard Operating Procedure for Handling this compound
This step-by-step protocol outlines the required procedures for the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4][8]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use non-sparking tools and avoid generating static electricity.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
3. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert substance like vermiculite, sand, or earth.[1][5] Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[1] Ventilate the area and clean the spill site thoroughly.
-
Major Spill: Evacuate the area immediately and alert the appropriate emergency response team.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the exposed individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1][4] Seek immediate medical attention.[5]
4. Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[6]
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[6]
-
Do not dispose of this chemical in standard laboratory trash or down the drain.[6]
-
Dispose of the waste through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[1][2][4]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-(Chloromethyl)-1,3-benzodioxole(20850-43-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
